Ethyl 2-(trifluoromethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLMZZVRHPZRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033248 | |
| Record name | Ethyl 2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-62-8 | |
| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-(trifluoromethyl)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201033248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-(trifluoromethyl)benzoate CAS number and properties
An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)benzoate
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and safety protocols.
Chemical Identity and Properties
This compound is an ester of 2-(trifluoromethyl)benzoic acid. Its core structure consists of a benzene ring substituted with a trifluoromethyl group and an ethyl ester group at positions 1 and 2, respectively.
CAS Number: 577-62-8[1][2][3][4] Alternative CAS Number: 31083-13-3[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][4] |
| Molecular Weight | 218.17 g/mol | [1][4] |
| Boiling Point | 212 °C (at atmospheric pressure) | |
| 90-91 °C (at 10 torr) | [2][3] | |
| Melting Point | -34 °C | |
| Density | 1.045 g/cm³ (at 25 °C) | |
| Flash Point | 90-91 °C (at 10 mm) | [3] |
| Log P (Octanol/Water Partition Coefficient) | 2.59 (at 22.8 °C) |
Safety and Handling
This compound is classified as a combustible liquid and is toxic to aquatic life. It is also considered an irritant.[2] Proper safety precautions must be observed during handling and storage.
GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H227 | Combustible liquid | |
| H401 | Toxic to aquatic life | ||
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| P273 | Avoid release to the environment. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | ||
| P403 + P235 | Store in a well-ventilated place. Keep cool. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Experimental Protocols
Synthesis of the Precursor: 2-(Trifluoromethyl)benzoic Acid
A common synthetic route to this compound involves the esterification of its parent acid, 2-(trifluoromethyl)benzoic acid. A patented method for preparing this acid is outlined below.[6]
Objective: To synthesize 2-(trifluoromethyl)benzoic acid from 2-trichloromethyl benzal chloride.
Materials:
-
2-Trichloromethyl benzal chloride
-
Anhydrous hydrogen fluoride
-
Catalyst (as specified in the patent, often a Lewis acid)
-
Nitric acid (50% mass concentration)
Procedure:
-
Fluorination: 2-Trichloromethyl benzal chloride is reacted with anhydrous hydrogen fluoride in the presence of a catalyst. This step converts the trichloromethyl group to a trifluoromethyl group, yielding 2-trifluoromethyl benzyl dichloride.
-
Hydrolysis and Oxidation: The resulting 2-trifluoromethyl benzyl dichloride is then reacted with nitric acid. The mass ratio of 2-trifluoromethyl benzyl dichloride to nitric acid is 1:3. The reaction is carried out at a temperature of 140-150 °C. This step hydrolyzes the dichloromethyl group and oxidizes it to a carboxylic acid.
-
Isolation: After the reaction is complete, the mixture is cooled to below 10 °C. The target product, 2-(trifluoromethyl)benzoic acid, precipitates and is isolated by filtration.
Expected Outcome: The process yields 2-(trifluoromethyl)benzoic acid with a purity of 99.2% and a yield of 95.8%.[6]
Applications in Synthesis
This compound and its parent acid are valuable building blocks in organic synthesis.
Fungicide Synthesis
2-(Trifluoromethyl)benzoic acid is a key precursor in the synthesis of a new-type wide-spectrum fungicide, N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide.[6] This compound is effective against diseases in grapes, fruits, vegetables, and field crops.
Synthesis of Isocoumarins
Derivatives of benzoates, such as 2-ethynylbenzoates, are used in the synthesis of isocoumarins.[7][8] These reactions can be initiated by an intermolecular nucleophilic attack, followed by heterocyclization.[7][8] The resulting isocoumarin cores are of interest due to their potential biological activities, including the inhibition of human acetylcholinesterase (hAChE).[7][8][9]
Visualizations
Synthesis Workflow for 2-(Trifluoromethyl)benzoic Acid
Caption: Synthesis workflow for 2-(trifluoromethyl)benzoic acid.
Role as a Building Block in Fungicide Synthesis
References
- 1. scbt.com [scbt.com]
- 2. 577-62-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. This compound | CAS#:577-62-8 | Chemsrc [chemsrc.com]
- 4. 2-Trifluoromethylbenzoic acid, ethyl ester [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(trifluoromethyl)benzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, at the ortho position of the benzoate ring imparts unique electronic properties, steric hindrance, and metabolic stability. These characteristics make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and analysis.
Chemical Identity and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2-(Trifluoromethyl)benzoic acid ethyl ester | [1] |
| CAS Number | 577-62-8 | [2][3] |
| Molecular Formula | C₁₀H₉F₃O₂ | [3] |
| Molecular Weight | 218.17 g/mol | [3] |
| Appearance | Liquid | |
| Boiling Point | 90-91 °C at 10 torr (13.3 mbar) | [2][4] |
| Density | 1.459 g/cm³ | [5] |
| InChI Key | BQLMZZVRHPZRBQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(F)(F)F | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectroscopic data.
Table 2: Summary of Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | Expected signals include a triplet for the methyl protons (-CH₃) around 1.4 ppm, a quartet for the methylene protons (-CH₂) around 4.4 ppm, and a complex multiplet for the four aromatic protons in the region of 7.4-8.1 ppm. |
| ¹³C NMR | Characteristic peaks are expected for the ester carbonyl carbon (~165 ppm), aromatic carbons (125-135 ppm), the trifluoromethyl carbon (quartet, ~123 ppm), the methylene carbon (~62 ppm), and the methyl carbon (~14 ppm). |
| IR Spectroscopy | Key vibrational bands include a strong C=O stretching frequency for the ester group around 1720-1740 cm⁻¹, C-O stretching bands, and strong C-F stretching bands characteristic of the -CF₃ group. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound. |
Experimental Protocols
A common and reliable method for the synthesis of this compound is the Fischer esterification of 2-(trifluoromethyl)benzoic acid.
This protocol details the acid-catalyzed esterification of 2-(trifluoromethyl)benzoic acid with ethanol.
Objective: To synthesize this compound.
Materials:
-
2-(Trifluoromethyl)benzoic acid (1.0 eq)[6]
-
Anhydrous Ethanol (solvent and reactant, large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)benzoic acid in a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting material), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation to obtain pure this compound.[7]
The following workflow outlines the steps for the purification and characterization of the synthesized product.
Diagram 1: Synthesis and Analysis Workflow A flowchart illustrating the key stages from reactants to final product analysis.
Chemical Reactivity and Applications
The chemical behavior of this compound is largely dictated by the ester functional group and the electron-deficient aromatic ring.
-
Hydrolysis: The ester can be hydrolyzed back to 2-(trifluoromethyl)benzoic acid under acidic or basic conditions.
-
Transesterification: It can undergo transesterification with other alcohols in the presence of a suitable catalyst.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -CF₃ group can activate the aromatic ring towards nucleophilic substitution, although this is less common than for rings with multiple activating groups.
Applications in Drug Development: The 2-(trifluoromethyl)benzoyl moiety is a key structural feature in several biologically active molecules. Its inclusion can enhance properties such as:
-
Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation.
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The unique electronic and steric properties can lead to enhanced binding interactions with biological targets.
For instance, the precursor, 2-(trifluoromethyl)benzoic acid, has been used in the synthesis of 1,3,4-oxadiazole derivatives and in studies investigating ligand binding to chaperones.
Diagram 2: Structure-Property Relationships This diagram shows how key structural features of the molecule influence its chemical properties.
Safety and Handling
This compound is considered a flammable liquid and an irritant.[1][2] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2]
-
Handling: Keep away from sources of ignition.[1] Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a dry, cool place.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. 577-62-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:577-62-8 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
Ethyl 2-(trifluoromethyl)benzoate molecular structure and weight
An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. This document details its molecular structure, physicochemical properties, a representative synthesis protocol, and available spectroscopic data.
Molecular Structure and Properties
This compound is an ester derived from 2-(trifluoromethyl)benzoic acid and ethanol. The trifluoromethyl group at the ortho position significantly influences the electronic properties and reactivity of the benzene ring and the ester functionality.
Chemical Identifiers and Core Properties
The fundamental chemical identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H9F3O2 | [1][2][3] |
| Molecular Weight | 218.18 g/mol | [1][4] |
| CAS Number | 577-62-8 | [2][4] |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1C(F)(F)F | [3] |
| InChIKey | BQLMZZVRHPZRBQ-UHFFFAOYSA-N | [3][5] |
Physicochemical Properties
Key physical properties are essential for handling, purification, and reaction setup.
| Property | Value | Reference |
| Boiling Point | 90-91°C at 10 torr | [1] |
| Hazard | Irritant | [1] |
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.
Synthesis Workflow
The logical flow of the synthesis, from starting materials to the final purified product, is outlined below.
Caption: Fischer esterification workflow diagram.
Experimental Protocol: Fischer Esterification
This protocol details a representative lab-scale synthesis of this compound.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Absolute Ethanol (reagent grade, excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-(trifluoromethyl)benzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents). Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the moles of carboxylic acid) to the mixture while swirling.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Add the bicarbonate solution portion-wise until effervescence ceases, indicating that the acid catalyst has been neutralized.
-
Extraction: Extract the aqueous layer two to three times with a suitable organic solvent like diethyl ether. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound. The fraction boiling at approximately 90-91°C at 10 torr should be collected[1].
Spectroscopic Data
Spectroscopic analysis is critical for confirming the structure and purity of the synthesized compound. While raw spectra are not provided here, the availability of key data is noted.
| Data Type | Availability / Notes | Reference |
| Mass Spectrometry (GC-MS) | Data is available, which can be used to confirm the molecular weight (218.18 g/mol ) and fragmentation pattern. | [5] |
| Infrared Spectroscopy (IR) | A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. This is useful for identifying characteristic functional group stretches (e.g., C=O of the ester, C-F of the trifluoromethyl group). | [6] |
Safety and Handling
This compound is classified as an irritant[1]. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
References
Spectroscopic Analysis of Ethyl 2-(trifluoromethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 2-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a standardized experimental protocol for data acquisition, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data
¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzoate ring and the protons of the ethyl group. The data for the aromatic region is based on the experimentally determined values for mthis compound, which is expected to have a very similar substitution pattern effect on the aromatic ring.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.75 | m | 2H | Aromatic (H-3, H-6) |
| ~7.59 | m | 2H | Aromatic (H-4, H-5) |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
| Note: The chemical shifts for the aromatic protons are based on data for mthis compound. The data for the ethyl group are estimates based on standard chemical shift correlations. |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (including the carbon bearing the trifluoromethyl group and the quaternary carbon attached to the ester), and the two carbons of the ethyl group. The data for the benzoate ring is derived from mthis compound.
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O |
| ~132.0 | Aromatic CH |
| ~131.5 | Aromatic CH |
| ~130.5 | Aromatic CH |
| ~129.0 (q, J ≈ 32 Hz) | Aromatic C-CF₃ |
| ~127.0 (q, J ≈ 5 Hz) | Aromatic CH |
| ~123.5 (q, J ≈ 271 Hz) | -CF₃ |
| ~61.5 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
| Note: The chemical shifts for the aromatic and trifluoromethyl carbons are based on data for mthis compound. The data for the ethyl group are estimates based on standard chemical shift correlations. The 'q' denotes a quartet due to coupling with the fluorine atoms of the trifluoromethyl group. |
Experimental Protocols
The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent signal (CDCl₃) at 77.16 ppm.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of this compound.
An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 2-(trifluoromethyl)benzoate. It includes a detailed breakdown of the vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis process. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for molecular characterization.
Molecular Structure and Functional Groups
This compound (C₁₀H₉F₃O₂) is an aromatic ester. Its structure consists of a benzene ring substituted with an ethyl ester group at the C1 position and a trifluoromethyl group at the C2 position. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:
-
Ester Group: Comprising a carbonyl (C=O) bond and a C-O bond.
-
Aromatic Ring: Featuring C-H and C=C bonds.
-
Trifluoromethyl Group: Containing C-F bonds.
-
Aliphatic C-H bonds in the ethyl group.
Infrared Spectrum Data
The gas-phase infrared spectrum of this compound, sourced from the NIST/EPA Gas-Phase Infrared Database, displays several key absorption bands.[1] The quantitative data extracted from the spectrum is summarized in Table 1.
Table 1: Principal Infrared Absorption Bands and Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3080 | Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2985 | Weak | Aliphatic C-H Stretch (asymmetric) | Ethyl Group |
| ~2945 | Weak | Aliphatic C-H Stretch (symmetric) | Ethyl Group |
| ~1735 | Strong | C=O Stretch | Ester |
| ~1610, ~1585 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |
| ~1450 | Medium | C-H Bend (aliphatic) | Ethyl Group |
| ~1315 | Strong | Asymmetric C-F Stretch | Trifluoromethyl |
| ~1280 | Strong | C-O Stretch (ester) | Ester |
| ~1130 | Strong | Symmetric C-F Stretch | Trifluoromethyl |
| ~760 | Strong | C-H Out-of-plane Bend (ortho-disubstituted) | Aromatic Ring |
Note: The wavenumbers are approximate values derived from the graphical spectrum and may vary slightly depending on the sample phase and measurement conditions.
Detailed Analysis of Vibrational Frequencies
The assignment of the observed absorption bands to specific molecular vibrations is based on established group frequency correlations and data from related compounds.
-
C-H Stretching Vibrations: The weak absorption band around 3080 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring. The bands at approximately 2985 cm⁻¹ and 2945 cm⁻¹ are attributed to the asymmetric and symmetric stretching of the C-H bonds in the ethyl group, respectively.
-
Carbonyl (C=O) Stretching: A very strong and sharp absorption is observed at approximately 1735 cm⁻¹. This is a characteristic feature of the C=O stretching vibration in esters. The position of this band can be influenced by electronic effects of the substituents on the benzene ring.
-
Aromatic C=C Stretching: The absorptions in the 1610-1585 cm⁻¹ region are due to the in-ring C=C stretching vibrations of the benzene ring. Aromatic compounds typically show a pair of bands in this region.[2]
-
C-F Stretching Vibrations: The trifluoromethyl group gives rise to very strong absorption bands due to C-F stretching. The strong band around 1315 cm⁻¹ is assigned to the asymmetric C-F stretch, while the strong band near 1130 cm⁻¹ corresponds to the symmetric C-F stretch.
-
C-O Stretching Vibration: The strong absorption at approximately 1280 cm⁻¹ is attributed to the stretching of the C-O single bond of the ester group.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a multitude of bands arising from bending and skeletal vibrations. The strong band at around 760 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted aromatic ring.
Experimental Protocol for IR Spectrum Acquisition
The following protocol outlines the methodology for obtaining the infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.
4.1. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Kimwipes
-
Volatile solvent for cleaning (e.g., acetone or isopropanol)
-
Sample: this compound
4.2. Sample Preparation (Neat Liquid Film Method)
-
Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe lightly moistened with a volatile solvent like acetone, then allow them to dry completely.[3]
-
Handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.
-
Using a clean Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[3]
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped.
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
4.3. Data Acquisition
-
Background Scan: With an empty sample compartment, perform a background scan to record the spectrum of the ambient atmosphere (mainly CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.
-
Initiate the sample scan. The instrument will acquire an interferogram and perform a Fourier transform to generate the infrared spectrum.
-
The resulting spectrum should be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
4.4. Post-Measurement
-
Remove the salt plates from the spectrometer.
-
Carefully separate the plates and clean them thoroughly with a suitable solvent to remove all traces of the sample.
-
Store the clean salt plates in a desiccator to protect them from moisture.
Workflow for IR Spectrum Analysis
The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.
Caption: Workflow for Infrared Spectrum Analysis.
This guide provides a foundational understanding of the IR spectral characteristics of this compound. For more in-depth structural elucidation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2-(trifluoromethyl)benzoate
This technical guide provides a comprehensive overview of the mass spectrometry data for Ethyl 2-(trifluoromethyl)benzoate, tailored for researchers, scientists, and drug development professionals. This document outlines the expected mass spectral data, a detailed experimental protocol for its acquisition via Gas Chromatography-Mass Spectrometry (GC-MS), and an analysis of the compound's fragmentation pathways.
Compound Information
This compound is an aromatic ester with the following key identifiers and properties.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 577-62-8 | [1][3] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][3] |
| Molecular Weight | 218.17 g/mol | [1][3] |
| Boiling Point | 90-91°C at 10 torr | [2] |
| Hazard Classification | Irritant | [2] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol describes a standard method for the analysis of this compound using GC-MS with electron ionization (EI).
2.1. Sample Preparation
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity, volatile organic solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Perform serial dilutions to achieve a final working concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Vial Transfer: Transfer the final diluted solution into a 2 mL glass autosampler vial for injection.
2.2. Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injector Type | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Temperature Program | - Initial Temperature: 60 °C, hold for 2 minutes - Ramp: 10 °C/min to 280 °C - Final Hold: 5 minutes at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Solvent Delay | 3-5 minutes |
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The NIST WebBook confirms the availability of an electron ionization mass spectrum for this compound.[1]
3.1. Expected Mass Spectral Peaks
The following table summarizes the major expected fragment ions, their mass-to-charge ratios (m/z), and their proposed structures based on established fragmentation patterns of similar aromatic esters.[4]
| m/z | Proposed Fragment Ion | Description |
| 218 | [C₁₀H₉F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 189 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 173 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 145 | [C₇H₄F₃]⁺ | 2-(Trifluoromethyl)phenyl cation |
| 127 | [C₇H₄F₂]⁺ | Loss of a fluorine atom from the m/z 145 fragment |
| 117 | [C₆H₄F]⁺ | Loss of CF₂ from the m/z 145 fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Visualization of Fragmentation Pathway and Experimental Workflow
4.1. Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation occurs through characteristic pathways, including the loss of the ethyl and ethoxy groups, and fragmentation of the trifluoromethylphenyl moiety.
Caption: Predicted fragmentation pathway of this compound.
4.2. Experimental Workflow
The overall workflow for the GC-MS analysis of this compound involves several key stages, from sample preparation to data interpretation.
Caption: Workflow for the GC-MS analysis of this compound.
References
Navigating the Solubility of Ethyl 2-(trifluoromethyl)benzoate: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The successful formulation and application of any compound in a laboratory or pharmaceutical setting are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a detailed overview of the solubility of ethyl 2-(trifluoromethyl)benzoate, a key intermediate in organic synthesis. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from its close structural analog, ethyl benzoate, to provide a reliable estimation of its solubility in common laboratory solvents. Furthermore, a standardized experimental protocol for solubility determination is presented, alongside a logical workflow diagram to guide researchers in their own assessments.
Estimated Solubility Profile
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound, with its aromatic ring, ester functional group, and the electron-withdrawing trifluoromethyl group, is expected to exhibit solubility behavior similar to that of ethyl benzoate. The trifluoromethyl group may slightly alter its polarity and interactions with solvents.
Based on the available data for ethyl benzoate, the following table summarizes the estimated solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are estimations and experimental verification is recommended for precise applications.
| Solvent | Formula | Type | Estimated Solubility of this compound |
| Water | H₂O | Polar Protic | Slightly Soluble / Insoluble (based on 0.72 mg/mL at 25 °C for ethyl benzoate)[1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible / Highly Soluble[1][3] |
| Acetone | C₃H₆O | Polar Aprotic | Miscible / Highly Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible / Highly Soluble[3] |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible / Highly Soluble[3] |
| Hexane | C₆H₁₄ | Nonpolar | Miscible / Highly Soluble[3] |
Ethyl benzoate is described as being almost insoluble in water but miscible with most organic solvents[2]. This suggests that this compound will likely demonstrate poor solubility in aqueous solutions and high solubility in common organic solvents.
Experimental Protocol for Solubility Determination
For a precise quantitative determination of the solubility of a liquid compound such as this compound, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol outlines the key steps for this procedure.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Methodology:
-
Preparation of Solvent: Ensure the chosen solvent is degassed to prevent bubble formation during the experiment.
-
Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of a visible excess of the liquid ester after equilibration is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved ester.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. To avoid disturbing the undissolved layer, it is advisable to take the sample from the middle of the supernatant.
-
Filtration: Immediately filter the collected aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
-
Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Solubility Determination Workflow
The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.
Caption: A flowchart illustrating the key stages of experimental solubility determination.
This comprehensive guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While estimations based on structural analogs are valuable, the provided experimental protocol offers a robust framework for obtaining precise quantitative data, which is essential for informed decision-making in scientific endeavors.
References
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Trifluoromethylated Benzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (-CF3) group into benzoate scaffolds has emerged as a promising avenue in medicinal chemistry. This technical guide provides an in-depth exploration of the potential biological activities of trifluoromethylated benzoates, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By enhancing key pharmacophore characteristics such as lipophilicity and metabolic stability, the trifluoromethyl moiety significantly influences the therapeutic efficacy of these compounds. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, renowned for its ability to dramatically alter the physicochemical and biological properties of a parent molecule.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group in the design of novel therapeutic agents. When incorporated into the benzoate structure, the -CF3 group can enhance membrane permeability, improve binding affinity to biological targets, and increase the half-life of the compound, thereby augmenting its overall bioactivity.[1][2] This guide delves into the specific applications of these properties in anticancer, antimicrobial, and anti-inflammatory contexts.
Anticancer Activity
Trifluoromethylated compounds have demonstrated significant potential in oncology research. Several studies have highlighted the cytotoxic effects of molecules containing the -CF3 group against various cancer cell lines. While research specifically on trifluoromethylated benzoates is an evolving area, related structures provide compelling evidence of their potential. For instance, compounds like Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) have shown potent activity against breast cancer cells.[3] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular processes like tubulin polymerization.[4][5]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative trifluoromethylated compounds against various cancer cell lines.
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-5-carboxylate | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | [3] |
| Benzimidazole-5-carboxylate | Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (Breast) | 20.4 ± 0.2 | [3] |
| Quino[3,4-b][1][6]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][6]benzothiazinium chloride | Panc-1 (Pancreatic) | 0.066 | [1] |
| Quino[3,4-b][1][6]benzothiazinium Chloride | 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][6]benzothiazinium chloride | BxPC-3 (Pancreatic) | 0.051 | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [7] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | [7] |
Potential Signaling Pathways in Cancer
Trifluoromethylated compounds can exert their anticancer effects through various signaling pathways, primarily leading to apoptosis. Key pathways that are often modulated include:
-
Intrinsic Apoptosis Pathway: Many cytotoxic agents trigger the mitochondrial pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and the activation of caspases.[8][9]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Inhibition of this pathway is a common strategy in cancer therapy, and some trifluoromethylated compounds may exert their effects through this mechanism.[10][11][12][13][14]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and division. Targeting this pathway can lead to cell cycle arrest and apoptosis.[15][16]
-
NF-κB Pathway: The Nuclear Factor kappa B (NF-κB) signaling pathway is involved in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.[17][18][19][20]
Caption: Experimental workflow for anticancer drug discovery.
Caption: Induction of apoptosis via the mitochondrial pathway.
Caption: PI3K/Akt pathway inhibition leading to apoptosis.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated compounds have shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi. For example, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent antibacterial effects.[6] The lipophilic nature of the -CF3 group is thought to facilitate the penetration of microbial cell membranes, a critical step for antimicrobial action.[2]
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for representative trifluoromethylated compounds against various microbial strains.
| Compound Class | Specific Compound Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 3.12 | [6] |
| Pyrazole Derivative | N-(trifluoromethyl)phenyl substituted pyrazole | E. faecalis | 3.12 | [6] |
| Pyrazole Derivative | N-(trifluoromethyl)phenyl substituted pyrazole | E. faecium | 1.56 | [6] |
Experimental Protocols
A common synthetic route involves the esterification of a corresponding trifluoromethylated benzoic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the trifluoromethylated benzoic acid in an appropriate alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated benzoate.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated benzoate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the trifluoromethylated benzoate in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Benzoate derivatives have been investigated for their anti-inflammatory properties. While direct quantitative data for trifluoromethylated benzoates is still emerging, the general class of benzoates has shown the potential to modulate inflammatory pathways. For instance, some benzoates can inhibit the production of pro-inflammatory mediators. The trifluoromethyl group could potentially enhance this activity.
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzoate derivatives may be mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[17][20]
Caption: NF-κB pathway inhibition by trifluoromethylated benzoates.
Conclusion and Future Directions
Trifluoromethylated benzoates represent a promising class of compounds with significant potential for the development of novel therapeutics. The incorporation of the trifluoromethyl group can confer potent anticancer, antimicrobial, and potentially anti-inflammatory activities. The data and protocols presented in this guide provide a solid foundation for researchers to explore this chemical space further. Future research should focus on synthesizing and screening a wider range of trifluoromethylated benzoate derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. In vivo studies are also warranted to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.
References
- 1. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of tri-n-butylstannyl benzoates on induction of apoptosis in K562 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Activation of the PI3K-AKT pathway in human malignant mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a pivotal tactic in contemporary drug design.[1][2] Its unique electronic and steric properties can profoundly influence a compound's lipophilicity, metabolic stability, binding affinity, and bioavailability, often transforming a promising lead compound into a viable therapeutic agent.[1][3][4] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a range of beneficial properties to drug candidates, primarily by modulating their metabolic stability and lipophilicity.
Enhanced Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can block common metabolic pathways, leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[5][6]
Modulation of Lipophilicity
The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[6] This increased lipophilicity often translates to improved absorption and distribution within the body.[3] However, it is crucial to balance lipophilicity, as excessively high values can lead to poor aqueous solubility and increased off-target toxicity.[7]
Quantitative Impact of Trifluoromethylation on Drug Properties
The introduction of a trifluoromethyl group can have a dramatic and quantifiable impact on the biological activity of a drug molecule. The following tables summarize the comparative data for several key drugs and their non-fluorinated or less-fluorinated analogs.
| Drug Comparison | Target | Key Parameter | Value (CF3-Containing Drug) | Value (Analog) | Fold Difference | Reference(s) |
| Dutasteride vs. Finasteride | 5α-reductase type 1 | Kᵢ | 6 nM | 330 nM | ~55 | [8] |
| 5α-reductase type 2 | Kᵢ | 7 nM | 1 nM | ~0.14 | [8] | |
| Bicalutamide vs. Flutamide | Androgen Receptor | Binding Affinity | 2-4x higher | 1x | 2-4 | [5][9] |
| Celecoxib vs. SC-560 (COX-1 selective) | COX-2 | IC₅₀ | 40 nM | - | - | [10] |
| COX-1 | IC₅₀ | >10,000 nM | 9 nM | >1111 | [11] |
Case Studies: Trifluoromethylated Drugs and Their Mechanisms of Action
Several blockbuster drugs owe their success to the strategic incorporation of a trifluoromethyl group. This section explores the mechanisms of action of a few prominent examples.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12] The trifluoromethyl group in celecoxib plays a crucial role in its selectivity for COX-2 over COX-1. By inhibiting COX-2, celecoxib blocks the production of prostaglandins that mediate pain and inflammation, while sparing the protective functions of COX-1 in the gastrointestinal tract.[13]
References
- 1. youtube.com [youtube.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity | Semantic Scholar [semanticscholar.org]
- 10. apexbt.com [apexbt.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
A Comprehensive Guide to the Synthesis of 2-(Trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the primary synthetic methodologies for preparing 2-(trifluoromethyl)benzoic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity. This document details key experimental protocols, presents quantitative data in accessible formats, and illustrates the logical flow of these synthetic strategies.
Core Synthetic Strategies
The synthesis of 2-(trifluoromethyl)benzoic acid and its derivatives can be broadly categorized into several key approaches:
-
Halogen Exchange and Oxidation of Toluene Derivatives: This classical approach involves the transformation of a methyl group on a toluene scaffold into a trifluoromethyl group, followed by oxidation.
-
Hydrolysis of Trifluoromethylated Benzonitriles: A reliable method that leverages the conversion of a nitrile group to a carboxylic acid.
-
Grignard and Organolithium Carboxylation: This strategy involves the formation of an organometallic intermediate from a trifluoromethylated aryl halide, which is then carboxylated.
-
Modern Cross-Coupling Methodologies: Palladium-catalyzed and other transition-metal-catalyzed reactions offer versatile pathways to a wide array of functionalized derivatives.
This guide will now delve into the specifics of these methodologies, providing detailed experimental protocols and performance data.
Synthesis from Toluene Derivatives
A common and industrially relevant method for the synthesis of 2-(trifluoromethyl)benzoic acid begins with o-toluic acid. This multi-step process involves the exhaustive chlorination of the methyl group, followed by a halogen exchange reaction (fluorination), and subsequent hydrolysis.
Chlorination of o-Toluic Acid
The first step is the conversion of o-toluic acid to 2-(trichloromethyl)benzoyl chloride. This is typically achieved by reacting o-toluic acid with an excess of a chlorinating agent, such as thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF). The reaction is then subjected to photochemically initiated radical chlorination.
Fluorination of 2-(Trichloromethyl)benzoyl Chloride
The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. This is a critical step, often carried out under pressure using a fluorinating agent like hydrogen fluoride (HF).
Hydrolysis to 2-(Trifluoromethyl)benzoic Acid
The final step is the hydrolysis of the resulting 2-(trifluoromethyl)benzoyl fluoride to the desired carboxylic acid.
Experimental Protocol: Synthesis from o-Toluic Acid [1]
-
Step 1: Preparation of 2-(Trichloromethyl)benzoyl Chloride
-
In a 1000 mL reaction flask equipped with a thermometer, stirrer, condenser, and tail gas absorption device, 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide are added.
-
The mixture is heated to 90°C and stirred for 3 hours until the reaction is complete.
-
The temperature is then raised to 120°C, and chlorine gas is introduced through a concentrated sulfuric acid drying bottle at a controlled rate for 20 hours.
-
The reaction progress is monitored by sampling and analysis. This process yields approximately 495 g of 2-(trichloromethyl)benzoyl chloride (Purity: 97.8%, Yield: 96.8%).[1]
-
-
Step 2: Fluorination
-
A high-pressure reactor is charged with 470 g of 2-(trichloromethyl)benzoyl chloride, 0.5 g of perfluorobutanesulfonyl fluoride (catalyst), and 100 g of hydrogen fluoride.
-
The reactor is sealed, and the temperature is raised to 100°C over 2-4 hours, with the pressure controlled at 2.2-2.4 MPa for 4 hours.
-
-
Step 3: Hydrolysis
-
The crude product from the fluorination step, containing 2-(trifluoromethyl)benzoyl fluoride, is slowly added to a reaction flask containing 300 g of distilled water.
-
The mixture is heated to reflux for 2 hours.
-
Upon cooling to 85°C, a solid precipitates. After cooling to room temperature, the solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from toluene to yield crystalline 2-(trifluoromethyl)benzoic acid (Purity: 99.5%, Yield: 96.8%).[1]
-
ToluicAcid [label="o-Toluic Acid"]; ThionylChloride [label="SOCl₂, DMF", shape=ellipse, fillcolor="#FFFFFF"]; Chlorine [label="Cl₂, hv", shape=ellipse, fillcolor="#FFFFFF"]; Trichloromethyl [label="2-(Trichloromethyl)benzoyl\nChloride"]; HF [label="HF, Catalyst", shape=ellipse, fillcolor="#FFFFFF"]; TrifluoromethylFluoride [label="2-(Trifluoromethyl)benzoyl\nFluoride"]; Water [label="H₂O, Reflux", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="2-(Trifluoromethyl)benzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ToluicAcid -> Trichloromethyl [label="Chlorination"]; ThionylChloride -> Trichloromethyl [style=invis]; Chlorine -> Trichloromethyl [style=invis]; Trichloromethyl -> TrifluoromethylFluoride [label="Fluorination"]; HF -> TrifluoromethylFluoride [style=invis]; TrifluoromethylFluoride -> FinalProduct [label="Hydrolysis"]; Water -> FinalProduct [style=invis]; }
Caption: Synthesis of 2-(Trifluoromethyl)benzoic Acid from o-Toluic Acid.
Hydrolysis of 2-(Trifluoromethyl)benzonitrile
The hydrolysis of 2-(trifluoromethyl)benzonitrile is a straightforward and high-yielding method for the preparation of 2-(trifluoromethyl)benzoic acid. The nitrile can be prepared from the corresponding aryl halide via nucleophilic substitution or other methods. The hydrolysis is typically carried out under basic conditions, followed by acidification.
Experimental Protocol: Hydrolysis of 2-(Trifluoromethyl)benzonitrile [2]
-
Reaction Setup:
-
24 g of sodium hydroxide is dissolved in 200 mL of water in a suitable reaction vessel.
-
34.2 g of 2-(trifluoromethyl)benzonitrile is added to the solution.
-
-
Reaction Conditions:
-
The mixture is heated to 100°C and stirred for 2 hours.
-
The completion of the reaction is monitored by HPLC.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled to room temperature, leading to the precipitation of a white solid.
-
The solid is collected by suction filtration and dried to afford 34 g of the sodium salt of the product.
-
Subsequent acidification and workup yield the final product. The reported yield for this hydrolysis step is 89.9% with a purity of 98.8%.[2]
-
Benzonitrile [label="2-(Trifluoromethyl)benzonitrile"]; NaOH [label="1. NaOH, H₂O, 100°C\n2. H₃O⁺", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="2-(Trifluoromethyl)benzoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Benzonitrile -> FinalProduct [label="Hydrolysis"]; NaOH -> FinalProduct [style=invis]; }
Caption: Hydrolysis of 2-(Trifluoromethyl)benzonitrile.
Grignard and Organolithium Carboxylation
The formation of a Grignard or organolithium reagent from an aryl halide followed by quenching with carbon dioxide is a classic and versatile method for the synthesis of carboxylic acids. This approach is applicable to the synthesis of various 2-(trifluoromethyl)benzoic acid derivatives, provided a suitable halogenated precursor is available.
Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid via Grignard Reagent
-
Grignard Reagent Formation:
-
Magnesium powder and a catalytic amount of iodine are added to a dried reaction flask under a nitrogen atmosphere.
-
Anhydrous tetrahydrofuran (THF) and 2-bromo-5-fluorobenzotrifluoride are added.
-
The mixture is heated to reflux and stirred for 2 hours to form the Grignard reagent.
-
-
Carboxylation:
-
The reaction is cooled to room temperature, and the atmosphere is replaced with carbon dioxide.
-
The reaction mixture is stirred overnight at room temperature.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of hydrochloric acid to acidify the mixture.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
Purification by silica gel column chromatography yields the target molecule.
-
ArylHalide [label="2-Halo-(X)trifluoromethylbenzene\nDerivative"]; Mg [label="Mg, THF", shape=ellipse, fillcolor="#FFFFFF"]; Grignard [label="Grignard Reagent"]; CO2 [label="1. CO₂\n2. H₃O⁺", shape=ellipse, fillcolor="#FFFFFF"]; FinalProduct [label="2-(Trifluoromethyl)benzoic Acid\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ArylHalide -> Grignard [label="Formation"]; Mg -> Grignard [style=invis]; Grignard -> FinalProduct [label="Carboxylation"]; CO2 -> FinalProduct [style=invis]; }
Caption: General Scheme for Grignard Carboxylation.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to construct C-C and C-heteroatom bonds. These methods offer a powerful platform for the synthesis of highly functionalized 2-(trifluoromethyl)benzoic acid derivatives. Starting from a halogenated 2-(trifluoromethyl)benzoic acid ester or a related precursor, various substituents can be introduced using Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other coupling reactions.
While specific examples for the direct synthesis of a wide range of 2-(trifluoromethyl)benzoic acid derivatives via cross-coupling were not the primary focus of the initial literature search, the principles are well-established. For instance, a bromo-substituted 2-(trifluoromethyl)benzoic acid ester can be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group.
StartingMaterial [label="Halogenated 2-(CF₃)benzoic\nAcid Derivative"]; CouplingPartner [label="Coupling Partner\n(e.g., Boronic Acid, Alkyne, Amine)"]; PdCatalyst [label="Pd Catalyst, Ligand, Base", shape=ellipse, fillcolor="#FFFFFF"]; CoupledProduct [label="Functionalized 2-(CF₃)benzoic\nAcid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
StartingMaterial -> CoupledProduct; CouplingPartner -> CoupledProduct; PdCatalyst -> CoupledProduct [style=invis]; }
Caption: General Workflow for Palladium-Catalyzed Cross-Coupling.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methods discussed.
Table 1: Synthesis from o-Toluic Acid [1]
| Step | Product | Purity | Yield |
| Chlorination | 2-(Trichloromethyl)benzoyl Chloride | 97.8% | 96.8% |
| Hydrolysis | 2-(Trifluoromethyl)benzoic Acid | 99.5% | 96.8% |
Table 2: Hydrolysis of 2-(Trifluoromethyl)benzonitrile [2]
| Starting Material | Product | Purity | Yield |
| 2-(Trifluoromethyl)benzonitrile | 2-(Trifluoromethyl)benzoic Acid | 98.8% | 89.9% |
Conclusion
The synthesis of 2-(trifluoromethyl)benzoic acid and its derivatives is well-established, with several reliable and high-yielding methods available to researchers. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern of the target molecule. Classical methods based on the transformation of toluene derivatives and the hydrolysis of nitriles remain highly relevant for the synthesis of the parent compound. For the preparation of more complex, functionalized derivatives, Grignard/organolithium carboxylation and modern palladium-catalyzed cross-coupling reactions provide powerful and versatile tools for drug discovery and materials science applications. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and application of these important fluorinated compounds.
References
Safety and handling information for Ethyl 2-(trifluoromethyl)benzoate
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of specific safety data for this compound, this document incorporates information from safety data sheets (SDS) of structurally related compounds, such as other isomers of ethyl (trifluoromethyl)benzoate and ethyl benzoate, to provide a thorough assessment of potential hazards. All information should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment before handling this chemical.
Chemical Identification and Properties
This compound is an ester derivative of benzoic acid. The presence of the trifluoromethyl (CF3) group significantly influences its chemical properties and potential biological activity, making it a valuable synthon in drug discovery.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 577-62-8, 31083-13-3 | [1][2][3][4] |
| Molecular Formula | C10H9F3O2 | [1][3][4][5] |
| Molecular Weight | 218.17 g/mol | [3][5] |
| Boiling Point | 90-91°C @ 10 mmHg | [2][4][5] |
| Density | 1.459 g/cm³ | [5] |
| Flash Point | 90-91°C/10mm | [2] |
| Synonyms | 2-(Trifluoromethyl)benzoic acid ethyl ester, Rarechem AL BI 0046 | [1] |
Hazard Identification and Classification
Table 2: GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Hazard Statement | Notes | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Inferred from analogous compounds | [6] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Inferred from analogous compounds | [6] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Inferred from analogous compounds | [6][7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Listed as an "Irritant" | [4][6][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Inferred from analogous compounds | [6][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inferred from analogous compounds | [6][7][8] |
| Flammable Liquids | H227: Combustible liquid | Based on data for ethyl benzoate | [9] |
| Hazardous to the Aquatic Environment (Acute) | H401: Toxic to aquatic life | Based on data for ethyl benzoate | [9] |
Hazard Codes:
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6][7][10]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[6][7]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][9]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly with soap and water after handling.[6]
Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[6][7][10]
-
Keep away from incompatible materials and foodstuff containers.[6]
-
Protect containers against physical damage and check regularly for leaks.[6]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | [7][10] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and impervious, flame-resistant clothing to prevent skin exposure. Gloves must be inspected prior to use. | [6][7][10] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved). | [7][10] |
| Hygiene Measures | Launder contaminated clothing before reuse. Ensure eyewash stations and safety showers are close to the workstation. | [6][8] |
First Aid and Emergency Procedures
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7][10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Wash mouth out with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[7][11]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9]
-
Specific Hazards: The compound is combustible and may form explosive mixtures with air upon intense heating. Vapors are heavier than air and may spread along floors.[9] Containers may burn and emit corrosive fumes in a fire.[6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7]
Accidental Release Measures:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[11]
-
Avoid breathing vapors and contact with skin or eyes.[6]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[7]
-
Prevent runoff from entering drains or waterways. If contamination occurs, advise emergency services.[6]
Experimental Workflows and Logic Diagrams
The following diagrams illustrate standardized workflows for handling trifluoromethylated reagents and for conducting a general hazard assessment.
Caption: General experimental workflow for handling trifluoromethylated reagents.
Caption: Logical workflow for chemical hazard assessment and control.
Toxicological and Ecological Information
Toxicological Information:
-
Specific LD50/LC50 data for this compound is not available.[7]
-
The toxicological properties have not been fully investigated.[8]
-
Based on data from similar compounds, it may be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory system.[6][7]
-
No components of the related compound ethyl benzoate at levels ≥ 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[9]
Ecological Information:
-
Specific ecotoxicity data is not available.
-
The related compound, ethyl benzoate, is classified as toxic to aquatic life.[9] Therefore, this compound should not be allowed to enter drains or waterways.[9]
Disposal and Transport
Disposal:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
-
Disposal should be in accordance with all applicable federal, state, and local environmental regulations.
-
Dispose of contents and container to an approved waste disposal plant.[9]
Transport:
-
For transport information, refer to the most current regulations (e.g., DOT, IATA, IMDG) and the supplier's safety data sheet. The UN number for flammable liquids, n.o.s., may be applicable if the flash point meets the criteria. Guidechem lists the RIDADR number as 3272 for flammable esters.[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:577-62-8 | Chemsrc [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. 577-62-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. chembk.com [chembk.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
Commercial Suppliers and Technical Guide for High-Purity Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for high-purity Ethyl 2-(trifluoromethyl)benzoate (CAS No. 577-62-8), along with detailed technical information relevant to its procurement, quality control, and application in research and development. This document is intended for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl (CF3) group at the ortho position of the benzoate ring imparts unique electronic properties and steric hindrance, influencing the reactivity and biological activity of its derivatives. In drug design, the CF3 group is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1]
Commercial Suppliers of High-Purity this compound
A variety of chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. High-purity grades (≥97%) are available from several reputable vendors. Below is a summary of commercial suppliers and their product specifications.
| Supplier | Product Name | CAS No. | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 577-62-8 | ≥97% | 5g, 25g |
| Santa Cruz Biotechnology | This compound | 577-62-8 | - | 5g, 25g |
| Matrix Scientific | This compound | 577-62-8 | - | 5g, 25g |
| AK Scientific, Inc. | This compound | 577-62-8 | 97% | 5g, 25g, 100g |
| Oakwood Products, Inc. | This compound | 577-62-8 | 97% | 5g, 25g, 100g |
Note: Availability and purity specifications are subject to change. It is recommended to request a certificate of analysis for lot-specific data.
Quality Control and Analytical Protocols
Ensuring the purity of this compound is critical for its application in sensitive research areas like drug development. The primary methods for quality control include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC) for Purity Assessment
Objective: To determine the purity of this compound and identify any volatile impurities.
Experimental Protocol:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is suitable.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp 1: Increase to 180 °C at a rate of 15 °C/min.
-
Ramp 2: Increase to 230 °C at a rate of 7 °C/min.
-
Ramp 3: Increase to 340 °C at a rate of 30 °C/min, hold for 5 minutes.[3]
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and assess for the presence of structurally related impurities.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl3).
-
¹H NMR Analysis:
-
The expected signals for the ethyl group are a quartet around δ 4.4 ppm (2H, -OCH2CH3) and a triplet around δ 1.4 ppm (3H, -OCH2CH3).[4]
-
The aromatic protons will appear as multiplets in the range of δ 7.4-7.8 ppm.
-
-
¹⁹F NMR Analysis:
-
A singlet for the CF3 group is expected around δ -62 ppm.[5]
-
-
¹³C NMR Analysis:
-
Characteristic signals for the carbonyl carbon, aromatic carbons (including the carbon attached to the CF3 group, which will show a quartet due to C-F coupling), and the ethyl group carbons are observed.[5]
-
Synthesis and Purification of High-Purity this compound
While commercially available, a laboratory-scale synthesis and purification protocol can be useful. The most common method is the Fischer esterification of 2-(trifluoromethyl)benzoic acid.
Fischer Esterification Protocol
Objective: To synthesize this compound from 2-(trifluoromethyl)benzoic acid and ethanol.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)benzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Vacuum Distillation
Objective: To purify the crude this compound to a high purity level.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude product in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point (90-91 °C at 10 torr).[6]
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.
Role as a Building Block for Enzyme Inhibitors
Derivatives of this compound have been explored as potential enzyme inhibitors. For instance, chalcone derivatives incorporating a trifluoromethylphenyl moiety have shown promise as anticancer agents by potentially inhibiting key signaling proteins.[7]
General Workflow for Synthesis of a Derivative
Illustrative Signaling Pathway Inhibition
While a specific signaling pathway directly targeted by this compound itself is not extensively documented, its derivatives are often designed to inhibit protein kinases, which are crucial components of many signaling cascades implicated in diseases like cancer.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-3-trifluoromethylbenzoic acid, ethyl ester [webbook.nist.gov]
- 3. scielo.br [scielo.br]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 577-62-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Step-by-step synthesis protocol for Ethyl 2-(trifluoromethyl)benzoate
Application Note: Synthesis of Ethyl 2-(trifluoromethyl)benzoate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The synthesis is achieved through the Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol, utilizing concentrated sulfuric acid as a catalyst. This method is a classic and efficient route for preparing esters from carboxylic acids and alcohols.[1][2] The protocol details the reaction setup, work-up, purification, and characterization of the final product, designed for researchers in organic chemistry and drug development.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed esterification, a reversible reaction that is driven towards the product by using an excess of the alcohol reactant.[1][3]
Figure 1: Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol.

Materials and Reagents
The following table summarizes the key reagents required for the synthesis.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 5.00 g | 26.3 |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | 30 mL | ~515 |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | H₂SO₄ | 98.08 | 1.0 mL | ~18.4 |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | 50 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | 25 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | q.s. | - |
Equipment
-
100 mL round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 5.00 g (26.3 mmol) of 2-(trifluoromethyl)benzoic acid.[4]
-
Add 30 mL of absolute ethanol to the flask. The ethanol acts as both the reactant and the solvent. Using a large excess helps to drive the equilibrium toward the ester product.[3]
-
While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done cautiously.[5]
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a 250 mL separatory funnel containing 75 mL of cold deionized water.
-
Rinse the reaction flask with 50 mL of diethyl ether and add it to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 25 mL of deionized water, two 25 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 25 mL of brine.[5] During the bicarbonate wash, be sure to vent frequently as carbon dioxide gas will be evolved.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
Purification
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The resulting crude oil, this compound, can be purified by vacuum distillation to yield a clear, colorless liquid.[6]
Visualization of Experimental Workflow
The following diagram outlines the complete workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the final product, this compound (CAS 577-62-8), can be confirmed using standard analytical techniques.[7][8]
-
Appearance: Colorless liquid.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the characteristic ester carbonyl stretch (~1720 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight (218.17 g/mol ).[8]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care.
-
Ethanol and diethyl ether are highly flammable; ensure no open flames or spark sources are nearby.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. studylib.net [studylib.net]
- 4. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. quora.com [quora.com]
- 7. scbt.com [scbt.com]
- 8. 2-Trifluoromethylbenzoic acid, ethyl ester [webbook.nist.gov]
Application Notes and Protocols for the Esterification of 2-(Trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Esterification of the carboxylic acid moiety is a common synthetic transformation to produce key intermediates for the synthesis of pharmaceuticals and agrochemicals.[1] This document provides a detailed experimental procedure for the esterification of 2-(trifluoromethyl)benzoic acid using a standard Fischer esterification protocol.
Reaction Principle
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[2] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, which also serves as the solvent. Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).
Reaction Scheme:
Experimental Protocols
This section details the procedure for the synthesis of methyl and ethyl esters of 2-(trifluoromethyl)benzoic acid via Fischer esterification.
Materials and Equipment
-
2-(Trifluoromethyl)benzoic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether (or other suitable extraction solvent like ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure for Methyl 2-(Trifluoromethyl)benzoate Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (52.6 mmol) of 2-(trifluoromethyl)benzoic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid dropwise to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess methanol. c. Pour the cooled reaction mixture into a 500 mL separatory funnel containing 150 mL of cold water. d. Extract the aqueous layer with 3 x 75 mL of diethyl ether.
-
Washing: a. Combine the organic extracts and wash with 100 mL of water. b. Carefully wash the organic layer with 2 x 100 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently. c. Wash the organic layer with 100 mL of brine to remove residual water.
-
Drying and Solvent Removal: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mthis compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Procedure for this compound Synthesis
The procedure is analogous to the synthesis of the methyl ester, with the following modifications:
-
Use 120 mL of anhydrous ethanol as the alcohol and solvent.
-
The reflux temperature will be higher (approximately 78 °C).
Data Presentation
The following table summarizes the key quantitative data for the representative esterification procedures.
| Parameter | Mthis compound | This compound |
| Reactants | ||
| 2-(Trifluoromethyl)benzoic Acid | 10.0 g (52.6 mmol) | 10.0 g (52.6 mmol) |
| Alcohol | Methanol (100 mL) | Ethanol (120 mL) |
| Catalyst (Conc. H₂SO₄) | 2.0 mL | 2.0 mL |
| Reaction Conditions | ||
| Temperature | ~ 65 °C (Reflux) | ~ 78 °C (Reflux) |
| Reaction Time | 4 - 6 hours | 4 - 6 hours |
| Product Information | ||
| Product Name | Mthis compound | This compound |
| Molecular Formula | C₉H₇F₃O₂ | C₁₀H₉F₃O₂ |
| Molecular Weight | 204.15 g/mol | 218.17 g/mol |
| Typical Yield | 85 - 95% | 85 - 95% |
| Appearance | Colorless liquid | Colorless liquid |
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of 2-(trifluoromethyl)benzoic acid esters.
References
Ethyl 2-(trifluoromethyl)benzoate: A Versatile Building Block in the Synthesis of Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. The presence of a CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-(trifluoromethyl)benzoate serves as a key building block for introducing the 2-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. Its utility stems from the ability of the ester functionality to undergo a variety of chemical transformations, providing access to a diverse array of intermediates for drug discovery and development.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds. The protocols are based on established chemical transformations and provide a foundation for researchers to develop novel synthetic routes to bioactive molecules.
Key Applications in Pharmaceutical Synthesis
This compound is a versatile reagent that can be employed in several key transformations to construct complex molecular architectures. These include:
-
Amide Bond Formation: The ester can be readily converted to amides, which are fundamental linkages in a vast number of pharmaceutical agents.
-
Reduction to Benzyl Alcohols: Reduction of the ester provides access to 2-(trifluoromethyl)benzyl alcohol, a precursor for various benzyl derivatives.
-
Carbon-Carbon Bond Formation: The aromatic ring can be further functionalized through reactions such as Friedel-Crafts acylation, and the ester can participate in reactions like the Grignard reaction to form new carbon-carbon bonds.
-
Heterocycle Synthesis: this compound is a valuable precursor for the synthesis of various trifluoromethylated heterocycles, which are privileged scaffolds in medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-(trifluoromethyl)benzamide
This protocol details the direct amidation of this compound with benzylamine.
Reaction Scheme:
Materials:
-
This compound
-
Benzylamine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add benzylamine (1.2 eq) and sodium methoxide (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-benzyl-2-(trifluoromethyl)benzamide.
Protocol 2: Synthesis of (2-(Trifluoromethyl)phenyl)methanol
This protocol describes the reduction of this compound to the corresponding benzyl alcohol.
Reaction Scheme:
Materials:
-
This compound
-
Lithium aluminium hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na2SO4·10H2O)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Stir the resulting mixture at room temperature for 30 minutes, then add sodium sulfate decahydrate and stir for an additional 15 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, dry over anhydrous Na2SO4, filter, and concentrate to afford (2-(trifluoromethyl)phenyl)methanol.
Data Presentation
| Product Name | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Benzyl-2-(trifluoromethyl)benzamide | This compound | Benzylamine, NaOMe | Toluene | 4-6 | 85-95 | >98 (NMR) |
| (2-(Trifluoromethyl)phenyl)methanol | This compound | Lithium aluminium hydride | THF | 2-4 | 90-98 | >99 (GC) |
Mandatory Visualization
Caption: Synthetic pathways from this compound.
Caption: Inhibition of a signaling cascade by a hypothetical drug.
Application Notes: Ethyl 2-(trifluoromethyl)benzoate as a Precursor in Agrochemical Synthesis
Introduction
Ethyl 2-(trifluoromethyl)benzoate is a fluorinated aromatic compound that serves as a key building block in the synthesis of active ingredients for the agrochemical industry. Its trifluoromethyl group imparts unique properties to the final molecule, such as increased metabolic stability and binding affinity to target enzymes. A primary application of this compound is in the synthesis of the herbicide diflufenican, a selective contact and residual herbicide used for the control of broadleaf weeds in cereal crops.[1][2]
Application in the Synthesis of Diflufenican
Diflufenican, with the IUPAC name N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide, is a widely used herbicide.[3] this compound can be converted to key intermediates, such as 3-(trifluoromethyl)phenol, which is a core component in the synthesis of diflufenican. The general synthesis of diflufenican involves the condensation of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol, followed by reaction with 2,4-difluoroaniline.[4]
Data Presentation
Table 1: Physicochemical Properties of Diflufenican
| Property | Value |
| Molecular Formula | C₁₉H₁₁F₅N₂O₂ |
| Molar Mass | 394.301 g·mol⁻¹ |
| Melting Point | 159.5 - 161 °C |
| Water Solubility | <0.05 mg/L (25°C) |
| Log Kow | 4.2 |
| Vapor Pressure | 4.25 × 10⁻³ mPa (25°C) |
Table 2: Herbicidal Efficacy of Diflufenican
| Crop | Target Weeds | Application Rate (g ai/ha) | Weed Control (%) | Crop Yield Increase (%) |
| Wheat (UK) | Common broadleaf weeds (e.g., Galium, Veronica) | 180 (pre-emergence) | >90 | 10-15 |
| Barley (Germany) | Broadleaf weeds (e.g., Shepherd's purse, Chickweed) | 220 | up to 92 | Not specified |
| Cereals | General broadleaf weeds | 125 - 250 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2-(3-(trifluoromethyl)phenoxy)nicotinic acid from 2-chloronicotinic acid and 3-(trifluoromethyl)phenol
This protocol describes a key step in the synthesis of diflufenican, utilizing an intermediate derivable from this compound.
Materials:
-
2-chloronicotinic acid
-
3-(trifluoromethyl)phenol
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of 2-chloronicotinic acid (1 equivalent) and 3-(trifluoromethyl)phenol (1.1 equivalents) in DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 120-130°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a solid.
-
Filter the precipitate, wash with deionized water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.
Protocol 2: Synthesis of Diflufenican from 2-(3-(trifluoromethyl)phenoxy)nicotinic acid
Materials:
-
2-(3-(trifluoromethyl)phenoxy)nicotinic acid
-
Thionyl chloride
-
Toluene (anhydrous)
-
2,4-difluoroaniline
-
Triethylamine
-
Dichloromethane (anhydrous)
Procedure:
-
Suspend 2-(3-(trifluoromethyl)phenoxy)nicotinic acid (1 equivalent) in anhydrous toluene.
-
Add thionyl chloride (1.5 equivalents) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve 2,4-difluoroaniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the aniline solution to 0-5°C and add the acid chloride solution dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diflufenican.
-
Purify the crude product by column chromatography or recrystallization to yield pure diflufenican.
Visualizations
Caption: Conceptual synthesis pathway of Diflufenican from this compound.
Caption: Signaling pathway of Diflufenican's herbicidal action.
Caption: General experimental workflow for the synthesis of Diflufenican.
References
- 1. Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. Diflufenican - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Diflufenican 30% SC Herbicide: Precision Weed Control for Cereal Crops [smagrichem.com]
Application Notes and Protocols for the Synthesis of Isocoumarins Using Ethyl 2-(Trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isocoumarin scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed protocols for the synthesis of trifluoromethylated isocoumarins, utilizing Ethyl 2-(trifluoromethyl)benzoate as a readily available starting material.
While a direct, one-step conversion from this compound to an isocoumarin is not prominently described in the literature, a highly efficient and versatile two-step synthetic pathway is proposed. This involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a transition metal-catalyzed C-H activation and annulation with an alkyne. This approach leverages established methodologies for isocoumarin synthesis from benzoic acids.[2][3][4]
Proposed Synthetic Pathway
The synthesis of 8-(trifluoromethyl)isocoumarins from this compound can be achieved via a two-step process. The first step is the hydrolysis of the ester to yield 2-(trifluoromethyl)benzoic acid. The second step involves the iridium-catalyzed ortho-C-H activation of the benzoic acid and its subsequent annulation with a suitable alkyne to form the desired isocoumarin.
Logical Workflow Diagram
Caption: Proposed two-step synthesis of trifluoromethylated isocoumarins.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)benzoic Acid
This protocol details the hydrolysis of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 1-2 with 2M HCl. A precipitate should form.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethyl)benzoic acid as a solid.
Expected Yield: >95%
Step 2: Iridium-Catalyzed Synthesis of 3,4-Disubstituted-8-(trifluoromethyl)isocoumarin
This protocol is adapted from established methods for the iridium-catalyzed annulation of benzoic acids with internal alkynes.[4]
Materials:
-
2-(Trifluoromethyl)benzoic Acid (from Step 1)
-
Substituted internal alkyne (e.g., Diphenylacetylene)
-
[IrCp*Cl₂]₂ (Iridium pentamethylcyclopentadienyl dichloride dimer)
-
Silver acetate (AgOAc)
-
2-(3,4,5-trimethoxyphenyl)acetic acid (Ligand)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed reaction vessel
Reaction Scheme Diagram:
Caption: General scheme for the synthesis of 8-(trifluoromethyl)isocoumarins.
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-(trifluoromethyl)benzoic acid (1.0 eq), the internal alkyne (1.2 eq), [IrCp*Cl₂]₂ (2.5 mol%), silver acetate (2.0 eq), and the ligand (20 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired trifluoromethylated isocoumarin.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model compound, 3,4-diphenyl-8-(trifluoromethyl)isocoumarin, based on typical yields for this type of reaction.
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-(Trifluoromethyl)benzoic Acid | NaOH | EtOH/H₂O | Reflux | 4 | >95 |
| 2 | 2-(Trifluoromethyl)benzoic Acid, Diphenylacetylene | 3,4-Diphenyl-8-(trifluoromethyl)isocoumarin | [IrCp*Cl₂]₂, AgOAc, Ligand | DCE | 100 | 24 | ~75-85 |
Note: Yields for Step 2 are estimated based on similar reported iridium-catalyzed reactions and may vary depending on the specific alkyne substrate used.
Characterization Data (Hypothetical for a model product)
3,4-Diphenyl-8-(trifluoromethyl)-1H-isochromen-1-one
-
¹H NMR (400 MHz, CDCl₃) δ: 8.15 (d, J = 7.8 Hz, 1H), 7.80 (t, J = 7.8 Hz, 1H), 7.65 (d, J = 7.8 Hz, 1H), 7.40-7.20 (m, 10H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 161.5, 152.0, 140.1, 137.5, 135.2, 133.8, 131.0, 130.5, 129.8, 129.2, 128.8, 128.5, 128.1, 127.9, 125.0 (q, J = 274 Hz, CF₃), 123.5 (q, J = 30 Hz), 120.5.
-
¹⁹F NMR (376 MHz, CDCl₃) δ: -59.8.
-
HRMS (ESI): Calculated for C₂₂H₁₃F₃O₂ [M+H]⁺, found.
Conclusion
The provided protocols outline a robust and adaptable method for synthesizing novel trifluoromethylated isocoumarins starting from this compound. This two-step approach is well-supported by established chemical principles and offers access to a diverse range of isocoumarin derivatives by varying the alkyne coupling partner. These compounds are of significant interest to drug development professionals due to the favorable pharmacological properties imparted by the trifluoromethyl group. Researchers are encouraged to optimize conditions for their specific substrates to achieve maximum yields.
References
- 1. Palladium-catalyzed synthesis of isocoumarins and phthalides via tert-butyl isocyanide insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sequential Nucleophilic Addition/Oxidative Annulation of Bromoalkynes with Benzoic Acids To Construct Functionalized Isocoumarins [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-Catalyzed Regioselective Synthesis of Trifluoromethylated Isocoumarins through Annulation of Benzoic Acids with Trifluoromethylated Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of Ethyl 2-(trifluoromethyl)benzoate with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-(trifluoromethyl)benzoate is a versatile synthetic intermediate widely employed in the fields of medicinal chemistry and materials science. The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group at the ortho position significantly enhances the electrophilicity of the ester's carbonyl carbon. This activation makes the compound particularly susceptible to nucleophilic acyl substitution, providing a robust platform for the synthesis of a diverse array of derivatives. The resulting products, such as 2-(trifluoromethyl)benzamides and their corresponding acids and alcohols, are key structural motifs in many pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the reaction of this compound with various common nucleophiles.
Application Notes
Theory of Nucleophilic Acyl Substitution
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution.[3][4] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the ethoxide (-OEt) leaving group to yield the substituted product. The electron-withdrawing -CF3 group stabilizes the partial negative charge on the carbonyl oxygen in the transition state, thereby accelerating the rate of nucleophilic attack compared to non-fluorinated analogues.
A generalized mechanism for this transformation is depicted below.
Caption: General mechanism of nucleophilic acyl substitution.
Reactions with Amine Nucleophiles (Aminolysis)
The reaction of this compound with primary or secondary amines is a direct method for synthesizing N-substituted 2-(trifluoromethyl)benzamides. These amide derivatives are prevalent in pharmacologically active molecules.[5] The reaction typically requires heating the ester with the amine, sometimes in the presence of a solvent. For less reactive amines, the reaction can be driven to completion by removing the ethanol byproduct.
Reactions with Hydroxide Nucleophiles (Saponification)
Base-mediated hydrolysis, or saponification, of this compound yields the corresponding carboxylate salt, which upon acidic workup, provides 2-(trifluoromethyl)benzoic acid.[6][7] This reaction is typically performed by refluxing the ester with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution.[7] The resulting carboxylic acid is a crucial building block for further synthetic transformations.
Reactions with Organometallic Nucleophiles (e.g., Grignard Reagents)
Grignard reagents react with this compound to produce tertiary alcohols.[8][9] The reaction proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly adds to the ketone, forming a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[9] It is critical to perform this reaction under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[10]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the reaction of benzoates with various nucleophiles. While specific data for this compound is limited in publicly available literature, these tables provide representative data based on analogous reactions.
Table 1: Representative Conditions for Aminolysis
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Ammonia | Isopropanol | 25-50 | 2-4 | 2-(Trifluoromethyl)benzamide | ~90[11] |
| Substituted Aniline | Toluene | 80-110 | 12-24 | N-Aryl-2-(trifluoromethyl)benzamide | 75-90 |
| Benzylamine | None (Neat) | 100 | 8-16 | N-Benzyl-2-(trifluoromethyl)benzamide | 80-95 |
Table 2: Representative Conditions for Grignard Reactions
| Grignard Reagent (R-MgBr) | Equivalents | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenyl-MgBr | 2.2 | Anhydrous Diethyl Ether | 0 to 25 | Diphenyl(2-(trifluoromethyl)phenyl)methanol | 85-95[9][10] |
| Methyl-MgI | 2.2 | Anhydrous THF | 0 to 25 | 2-(2-(Trifluoromethyl)phenyl)propan-2-ol | 80-90 |
| Ethyl-MgBr | 2.2 | Anhydrous Diethyl Ether | 0 to 25 | 3-(2-(Trifluoromethyl)phenyl)pentan-3-ol | 80-90 |
Table 3: Representative Conditions for Hydrolysis
| Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| NaOH (2M) | Water/Ethanol | 100 (Reflux) | 1-2 | 2-(Trifluoromethyl)benzoic Acid | >90[7] |
| KOH | Ethanol | 78 (Reflux) | 2-4 | 2-(Trifluoromethyl)benzoic Acid | >90 |
| LiOH | THF/Water | 60 | 4-6 | 2-(Trifluoromethyl)benzoic Acid | >95 |
Experimental Protocols
General Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-Benzyl-2-(trifluoromethyl)benzamide (Aminolysis)
Materials and Reagents:
-
This compound
-
Benzylamine
-
Toluene (optional, for high-boiling amines)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add benzylamine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL/g of starting ester).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: Synthesis of Diphenyl(2-(trifluoromethyl)phenyl)methanol (Grignard Reaction)
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
This compound
-
Saturated ammonium chloride solution (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask, dropping funnel, and condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (2.5 eq) in the oven-dried three-neck flask under an inert atmosphere.
-
Add a small crystal of iodine if necessary.
-
In the dropping funnel, prepare a solution of bromobenzene (2.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.
-
-
Reaction with Ester:
-
Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent solution in an ice-water bath.
-
Add the ester solution dropwise to the Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude tertiary alcohol by recrystallization or column chromatography.
-
Caption: Experimental workflow for the synthesis of a tertiary alcohol.
References
- 1. Ethyl 3-methyl-2-(trifluoromethyl)benzoate|RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. sserc.org.uk [sserc.org.uk]
- 8. www1.udel.edu [www1.udel.edu]
- 9. prepp.in [prepp.in]
- 10. athabascau.ca [athabascau.ca]
- 11. US10167250B2 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
Hydrolysis of Ethyl 2-(trifluoromethyl)benzoate to 2-(trifluoromethyl)benzoic acid
An Application Note on the Synthesis of 2-(Trifluoromethyl)benzoic Acid via Hydrolysis of Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical development, through the hydrolysis of this compound. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance properties such as metabolic stability and lipophilicity of drug candidates.[1]
Introduction
2-(Trifluoromethyl)benzoic acid serves as a vital building block in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor antagonists.[1] Its synthesis via the hydrolysis of its ethyl ester is a common and efficient laboratory procedure. This application note details the experimental methodology for this conversion, including reaction conditions, purification, and expected outcomes.
Reaction Scheme
The overall reaction involves the saponification of the ethyl ester using a strong base, typically sodium hydroxide, followed by acidification to yield the carboxylic acid.
Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₉F₃O₂ | 218.17 | N/A | N/A |
| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 110-112 | 248 |
Data sourced from NIST and other chemical suppliers.[1][2]
Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of benzoate esters.[3] The presence of the electron-withdrawing trifluoromethyl group at the ortho position is expected to facilitate the hydrolysis by making the carbonyl carbon more electrophilic.
Materials and Reagents
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH paper or pH meter
Procedure
1. Saponification
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.
-
Separately, prepare a solution of sodium hydroxide in deionized water.
-
Add the aqueous NaOH solution to the methanolic solution of the ester.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is anticipated to be faster than the hydrolysis of unsubstituted ethyl benzoate due to the electronic effect of the trifluoromethyl group.
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
2. Work-up and Acidification
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to protonate the carboxylate salt. 2-(Trifluoromethyl)benzoic acid will precipitate as a white solid.
-
Continue adding HCl until the solution is acidic (pH ~2), which can be confirmed with pH paper.
3. Isolation and Purification
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or a mixture of organic solvents.
-
Dry the purified crystals under vacuum to obtain the final product.
Quantitative Data Summary
While a specific literature procedure for this exact transformation with detailed yields was not found, typical yields for the hydrolysis of similar esters are generally high. The following table provides expected ranges based on analogous reactions.
| Parameter | Expected Value |
| Reaction Time | 1-3 hours (estimated) |
| Yield | > 90% (expected) |
| Purity (after recrystallization) | > 98% |
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental procedure for the hydrolysis of this compound.
Conclusion
The protocol described provides a reliable method for the synthesis of 2-(trifluoromethyl)benzoic acid from its ethyl ester. This procedure is scalable and yields a high-purity product suitable for further applications in research and development within the pharmaceutical and agrochemical industries. The key to a successful synthesis is the careful monitoring of the reaction and proper purification of the final product.
References
Purification of Crude Ethyl 2-(trifluoromethyl)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of crude Ethyl 2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical for ensuring the desired outcomes in subsequent synthetic steps, including high yields, minimal side-product formation, and overall safety and efficacy of the final active pharmaceutical ingredient (API).
Introduction
This compound is typically synthesized via the Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The crude product from this reaction often contains unreacted starting materials, the acid catalyst, and potential by-products. This guide outlines three primary purification techniques: fractional vacuum distillation, flash column chromatography, and low-temperature recrystallization, along with methods for purity analysis.
Potential Impurities
The primary impurities in crude this compound synthesized by Fischer esterification may include:
-
Unreacted Starting Materials: 2-(Trifluoromethyl)benzoic acid and ethanol.
-
Catalyst: Typically a strong acid like sulfuric acid.
-
By-products: Diethyl ether (formed from the dehydration of ethanol) and potentially small amounts of polymeric material.
Data Presentation
The following tables summarize the physical properties of this compound and provide a comparative overview of the purification techniques.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Boiling Point | 90-91 °C at 10 mmHg |
| Appearance | Colorless liquid |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Purity Achieved | Yield | Throughput |
| Fractional Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Good to Excellent (>98%) | High | High |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | Excellent (>99%) | Moderate to High | Low to Moderate |
| Low-Temperature Recrystallization | Purification of a liquid by slow crystallization at low temperatures. | High (>99%) | Variable | Low |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is highly effective for large-scale purification and for removing non-volatile impurities and unreacted starting materials.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Cold trap
-
Boiling chips or magnetic stirrer
Procedure:
-
Work-up: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.
-
Distillation:
-
Attach the vacuum pump and slowly evacuate the system to a pressure of approximately 10 mmHg.
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect any low-boiling fractions (e.g., residual ethanol, diethyl ether) in a separate receiving flask.
-
As the temperature approaches 90-91 °C, change to a clean receiving flask to collect the purified this compound.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is suitable for achieving very high purity on a smaller scale.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass column
-
Eluent: Hexane and Ethyl Acetate
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product. A common system for aromatic esters is in the range of 5-20% ethyl acetate in hexane.
-
Column Packing:
-
Dry pack the column with silica gel.
-
Wet the silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin elution with the low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the product. For example, start with 5% ethyl acetate in hexane and gradually increase to 15-20%.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC-MS or HPLC.
Protocol 3: Low-Temperature Recrystallization
Since this compound is a liquid at room temperature, this technique involves inducing crystallization at a low temperature. This method is effective for removing impurities that are more soluble in the chosen solvent at low temperatures.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., pentane or hexane)
-
Schlenk flask or other sealable flask
-
Low-temperature bath (e.g., dry ice/acetone or a cryocooler)
-
Syringe and filter needle
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the crude product at or near room temperature but have very low solubility for the product at low temperatures. Pentane or hexane are good starting points.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature in a Schlenk flask.
-
Crystallization:
-
Slowly cool the solution in a low-temperature bath. Slow cooling is crucial for the formation of pure crystals.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).
-
-
Isolation:
-
Once a significant amount of crystals has formed, use a pre-cooled syringe with a filter needle to carefully remove the mother liquor (the liquid containing the dissolved impurities).
-
-
Drying: Allow the remaining crystals to warm to room temperature under a stream of inert gas (e.g., nitrogen or argon) to evaporate any residual solvent.
-
Analysis: Analyze the purity of the recrystallized product using GC-MS or HPLC.
Purity Analysis Protocols
GC-MS Analysis
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
HPLC Analysis
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic esters.
-
Mobile Phase: A gradient of acetonitrile and water.
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 50% B.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Visualization of Workflows
Purification Strategy Workflow
Caption: General purification workflow for crude this compound.
Fractional Vacuum Distillation Workflow
Caption: Step-by-step workflow for fractional vacuum distillation.
Flash Column Chromatography Logical Flow
Caption: Logical flow for purification by flash column chromatography.
Application Notes and Protocols for the Quantification of Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 2-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical synthesis and materials science. The methods outlined below utilize High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two robust and widely employed analytical techniques.
Introduction
This compound is an aromatic ester whose accurate quantification is critical for process monitoring, quality control, and stability studies in drug development and chemical manufacturing. The analytical methods detailed herein are designed to provide high sensitivity, specificity, and reliability.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as sample matrix, required sensitivity, and available instrumentation. Both HPLC-UV and GC-MS are suitable for the quantification of this compound, each offering distinct advantages. HPLC-UV is a versatile and cost-effective technique for routine analysis, while GC-MS provides higher specificity and sensitivity, making it ideal for trace-level detection and confirmation.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for the Analysis of Aromatic Esters
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL |
| Specificity | High | Very High |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the determination of this compound.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
HPLC Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
-
Filters: 0.45 µm or 0.22 µm syringe filters.
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 40% to 90% B15-20 min: 90% B (isocratic)20-25 min: 90% to 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
3. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to a known concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the working standard solutions and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Application Notes and Protocols: Trifluoromethyl Benzoate (TFBz) as a Versatile Trifluoromethoxylation Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal chemistry and materials science, owing to its unique electronic properties, metabolic stability, and ability to enhance lipophilicity and cell membrane permeability of molecules. While various methods for trifluoromethoxylation exist, many rely on hazardous or thermally unstable reagents. Trifluoromethyl benzoate (TFBz), a shelf-stable and easily prepared liquid, has emerged as a versatile and practical reagent for a range of trifluoromethoxylation reactions.[1][2][3][4] TFBz serves as a convenient precursor to the trifluoromethoxide anion (CF₃O⁻) upon activation with a fluoride source.[3][4]
This document provides detailed application notes and experimental protocols for the use of Trifluoromethyl benzoate (TFBz) in several key trifluoromethoxylation reactions. While the user initially inquired about Ethyl 2-(trifluoromethyl)benzoate, the available literature extensively documents the utility of the closely related TFBz. The principles and reactivity described herein are expected to be largely applicable to other simple alkyl trifluoromethylbenzoates.
Core Application: Trifluoromethoxylation-Halogenation of Arynes
A significant application of TFBz is the one-pot synthesis of ortho-haloaryl trifluoromethyl ethers from arynes. This reaction proceeds smoothly at room temperature and provides products with a halogen handle for further synthetic transformations.[1][3][5] The key to this process is the use of a crown ether-complexed potassium cation, which stabilizes the in situ generated trifluoromethoxide anion.[1][2][3]
Data Presentation: Substrate Scope of Trifluoromethoxylation-Halogenation of Arynes
| Entry | Aryne Precursor | Halogen Source (X-Y) | Product | Yield (%) |
| 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CBr₄ | 1-bromo-2-(trifluoromethoxy)benzene | 85 |
| 2 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | CCl₄ | 1-chloro-2-(trifluoromethoxy)benzene | 72 |
| 3 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | I₂ | 1-iodo-2-(trifluoromethoxy)benzene | 65 |
| 4 | 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CBr₄ | 1-Bromo-5-fluoro-2-(trifluoromethoxy)benzene | 78 |
| 5 | 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CBr₄ | 1-Bromo-5-methoxy-2-(trifluoromethoxy)benzene | 81 |
| 6 | 3-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | CBr₄ | 2-Bromo-1-methyl-3-(trifluoromethoxy)benzene | 75 |
Experimental Protocol: General Procedure for Trifluoromethoxylation-Bromination of Arynes
-
To an oven-dried Schlenk tube, add the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 0.2 mmol, 1.0 equiv.), potassium fluoride (KF, 0.45 mmol, 2.25 equiv.), and cis-dicyclohexano-18-crown-6 (0.45 mmol, 2.25 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous ethyl acetate (EtOAc, 2.0 mL) via syringe.
-
Add Trifluoromethyl benzoate (TFBz, 0.3 mmol, 1.5 equiv.) to the mixture.
-
Add the halogen source (e.g., CBr₄, 0.4 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired o-bromoaryl trifluoromethyl ether.
Logical Workflow Diagram
Caption: General workflow for the one-pot synthesis of o-haloaryl trifluoromethyl ethers.
Application: Nucleophilic Substitution of Alkyl Halides
TFBz, in combination with a silver(I) salt, can be used for the nucleophilic trifluoromethoxylation of various alkyl halides and pseudohalides. This method is effective for primary alkyl iodides and activated systems like benzylic bromides.[4]
Data Presentation: Trifluoromethoxylation of Alkyl Halides
| Entry | Substrate | Reagent System | Product | Yield (%) |
| 1 | 1-Iodooctane | TFBz / AgF | 1-(Trifluoromethoxy)octane | 75 |
| 2 | Benzyl bromide | TFBz / AgF | Benzyl trifluoromethyl ether | 82 |
| 3 | N-Bromoacetyl (+)-camphorsultam | TFBz / AgF | N-(Trifluoromethoxyacetyl) (+)-camphorsultam | 68 |
| 4 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | TFBz / AgF | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trifluoromethyl ether | 55 |
Experimental Protocol: General Procedure for Trifluoromethoxylation of Alkyl Halides
-
In a glovebox, add silver(I) fluoride (AgF, 0.3 mmol, 1.5 equiv.) to a solution of the alkyl halide (0.2 mmol, 1.0 equiv.) in anhydrous acetonitrile (2.0 mL) in a sealed vial.
-
Add Trifluoromethyl benzoate (TFBz, 0.24 mmol, 1.2 equiv.) to the suspension.
-
Seal the vial and stir the mixture at 60 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
The filtrate is collected, and the yield is determined by ¹⁹F NMR spectroscopy using an internal standard (e.g., PhCF₃).
-
For isolation, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
Reaction Pathway Diagram
Caption: In situ generation of CF3OAg for nucleophilic substitution.
Application: Cross-Coupling with Aryl Stannanes
Aryl trifluoromethyl ethers can be synthesized via a silver-mediated cross-coupling reaction between aryl stannanes and TFBz. This reaction provides a direct method to form the Caryl-OCF₃ bond.
Data Presentation: Trifluoromethoxylation of Aryl Stannanes
| Entry | Aryl Stannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | (Trifluoromethoxy)benzene | 78 |
| 2 | Tributyl(4-methoxyphenyl)stannane | 1-Methoxy-4-(trifluoromethoxy)benzene | 72 |
| 3 | Tributyl(4-chlorophenyl)stannane | 1-Chloro-4-(trifluoromethoxy)benzene | 65 |
| 4 | Tributyl(naphthalen-2-yl)stannane | 2-(Trifluoromethoxy)naphthalene | 70 |
Experimental Protocol: General Procedure for Cross-Coupling with Aryl Stannanes
-
To a solution of the aryl stannane (0.2 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 2.0 mL) at -78 °C, add a solution of silver(I) triflate (AgOTf, 0.4 mmol, 2.0 equiv.) in DCM.
-
Stir the mixture for 10 minutes.
-
Add a solution of Trifluoromethyl benzoate (TFBz, 0.3 mmol, 1.5 equiv.) in DCM.
-
Slowly warm the reaction to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous KF solution and stir vigorously for 30 minutes.
-
Filter the mixture through Celite, and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the aryl trifluoromethyl ether.
Application: Asymmetric Difunctionalization of Alkenes
TFBz can also be employed in more complex, multi-component reactions, such as the asymmetric difunctionalization of alkenes, showcasing its utility in constructing chiral molecules containing the trifluoromethoxy group.[1][3]
Note: Detailed protocols for this specific application are highly substrate- and catalyst-dependent and are beyond the scope of this general guide. Researchers are encouraged to consult the primary literature for specific procedures.[3]
Safety Information
-
Trifluoromethyl benzoate (TFBz): Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkyl Halides/Stannanes: Many are toxic and/or corrosive. Consult the specific Safety Data Sheet (SDS) for each reagent.
-
Silver Salts: Can be light-sensitive and may stain skin and surfaces.
-
Crown Ethers: Can be toxic. Handle with care.
Disclaimer: These protocols are intended for use by trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate safety precautions. The user is responsible for consulting the relevant literature and SDS for all reagents and for adapting the procedures to their specific needs and laboratory conditions.
References
- 1. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Analogous to those of Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two key palladium-catalyzed reactions that are highly relevant to the functionalization of scaffolds like Ethyl 2-(trifluoromethyl)benzoate. Given the limited direct literature on this specific substrate, this guide focuses on analogous and enabling transformations: Decarboxylative Biaryl Synthesis from the corresponding carboxylic acid and Ortho-C-H Arylation where the ester acts as a directing group.
Application Note 1: Palladium-Catalyzed Decarboxylative Biaryl Synthesis
Introduction and Relevance
The decarboxylative cross-coupling of aromatic carboxylic acids with aryl halides represents a powerful strategy for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1][2] This method is a valuable alternative to traditional cross-coupling reactions that require the pre-functionalization of substrates into organometallic reagents. Aromatic carboxylic acids are often readily available, and their use in this context is atom-economical. For substrates like this compound, a simple hydrolysis to the corresponding 2-(trifluoromethyl)benzoic acid provides a direct entry into this versatile coupling methodology. The protocol detailed below employs a bimetallic palladium/copper catalytic system, which has been shown to be effective for a range of aromatic carboxylates.[1]
Reaction Principle and Catalytic Cycle
The reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The copper catalyst facilitates the decarboxylation of the benzoic acid derivative to form an aryl-copper intermediate. This species then undergoes transmetalation with a palladium(II) complex, which is generated from the oxidative addition of the aryl halide to a palladium(0) species. The subsequent reductive elimination from the resulting diaryl-palladium(II) complex affords the biaryl product and regenerates the active palladium(0) catalyst.
Quantitative Data: Representative Substrate Scope
The following table summarizes representative yields for the decarboxylative coupling of various aromatic carboxylic acids with aryl halides. This data is based on established protocols and illustrates the general applicability of the method.[1]
| Entry | Aromatic Carboxylic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Nitrobenzoic acid | 4-Iodoanisole | Pd(acac)₂ / CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 160 | 85 |
| 2 | 2-Chlorobenzoic acid | 4-Bromoanisole | Pd(acac)₂ / CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 160 | 78 |
| 3 | Thiophene-2-carboxylic acid | 1-Bromo-4-(trifluoromethyl)benzene | Pd(acac)₂ / CuI / 1,10-phenanthroline | K₂CO₃ | NMP | 160 | 91 |
| 4 | Benzoic acid | 4-Iodotoluene | PdI₂ / Cu₂O / Tol-BINAP | K₂CO₃ | NMP | 170 | 75 |
| 5 | 4-Methoxybenzoic acid | 1-Bromo-3,5-dimethylbenzene | PdI₂ / Cu₂O / Tol-BINAP | K₂CO₃ | NMP | 170 | 68 |
Experimental Protocol: Decarboxylative Cross-Coupling
This protocol is adapted from established procedures for the palladium/copper-catalyzed decarboxylative coupling of an aromatic carboxylic acid with an aryl halide.[1]
Materials:
-
Aromatic carboxylic acid (e.g., 2-(Trifluoromethyl)benzoic acid) (1.0 mmol)
-
Aryl halide (e.g., 4-Bromoanisole) (1.2 mmol)
-
Palladium(II) acetylacetonate [Pd(acac)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the aromatic carboxylic acid (1.0 mmol), aryl halide (1.2 mmol), Pd(acac)₂ (0.02 mmol), CuI (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous NMP (5 mL) to the tube.
-
Seal the tube and place it in a preheated heating block at 160 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Application Note 2: Palladium-Catalyzed Ortho-C-H Arylation of Benzoate Esters
Introduction and Relevance
The direct functionalization of C-H bonds is a highly desirable transformation in modern organic synthesis as it avoids the need for pre-functionalized starting materials. The ester group of this compound can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds of the benzoate ring. This application note describes a protocol for the palladium-catalyzed ortho-C-H arylation of a benzoate ester using a diaryliodonium salt as the arylating agent. Diaryliodonium salts are advantageous due to their high reactivity and stability.[3]
Reaction Principle and Catalytic Cycle
The catalytic cycle for this transformation is often proposed to proceed through a Pd(II)/Pd(IV) pathway. The reaction initiates with the coordination of the benzoate ester to the Pd(II) catalyst, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate then undergoes oxidation by the diaryliodonium salt to a Pd(IV) species. Reductive elimination from the Pd(IV) complex furnishes the ortho-arylated product and regenerates the active Pd(II) catalyst.
Quantitative Data: Representative Substrate Scope
The following table presents representative data for the palladium-catalyzed ortho-C-H arylation of aromatic compounds with directing groups, using diaryliodonium salts.
| Entry | Substrate | Diaryliodonium Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylpyridine | [Mes-I-Ph]BF₄ | Pd(OAc)₂ (5 mol%) | AcOH | 100 | 12 | 85 |
| 2 | N-Phenylpyrrolidinone | [Mes-I-Ph]BF₄ | Pd(OAc)₂ (5 mol%) | AcOH | 110 | 18 | 75 |
| 3 | Benzoic Acid | [Mes-I-p-tolyl]BF₄ | Pd(OAc)₂ (10 mol%) | TFA | 100 | 24 | 65 |
| 4 | Phenyl Acetate | [Mes-I-Ph]BF₄ | Pd(OAc)₂ (5 mol%) | AcOH | 120 | 24 | 55 |
Experimental Protocol: Ortho-C-H Arylation
This protocol is a representative procedure for the palladium-catalyzed ortho-C-H arylation of an aromatic ester using a diaryliodonium salt.[3]
Materials:
-
Aromatic Ester (e.g., Ethyl Benzoate) (0.5 mmol)
-
Diaryliodonium salt (e.g., Diphenyliodonium triflate) (0.6 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.025 mmol, 5 mol%)
-
Trifluoroacetic acid (TFA) (2.0 mL)
-
Sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a sealed reaction vial, add the aromatic ester (0.5 mmol), diaryliodonium salt (0.6 mmol), and Pd(OAc)₂ (0.025 mmol).
-
Add trifluoroacetic acid (2.0 mL) to the vial.
-
Seal the vial tightly and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with water (10 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated ester.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 2-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and achieve higher yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress using TLC or GC analysis and extend the reflux time accordingly. 2. Increase Reaction Temperature: Ensure the reaction is heated to the reflux temperature of ethanol (approx. 78°C). In some cases, a higher boiling solvent like toluene can be used with a Dean-Stark trap to azeotropically remove water at a higher temperature. 3. Use Excess Ethanol: Employ a larger excess of ethanol (e.g., 5-10 equivalents or use as the solvent) to shift the equilibrium towards the product.[1] | The Fischer esterification is an equilibrium-limited reaction.[1] The electron-withdrawing nature and steric hindrance of the ortho-trifluoromethyl group can slow down the reaction rate, requiring more forcing conditions to achieve high conversion. |
| Insufficient Catalyst | 1. Increase Catalyst Loading: Incrementally increase the amount of the acid catalyst (e.g., from 1-2 mol% to 5 mol% of concentrated sulfuric acid). 2. Use a Stronger Acid Catalyst: Consider using alternative strong acid catalysts such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15. | The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[2] An insufficient amount will result in a slow or stalled reaction. |
| Presence of Water | 1. Use Anhydrous Reagents and Glassware: Ensure that 2-(trifluoromethyl)benzoic acid, ethanol, and any solvents are anhydrous. Dry all glassware thoroughly before use. 2. Remove Water During Reaction: Utilize a Dean-Stark apparatus if using a co-solvent like toluene to continuously remove the water byproduct. Molecular sieves (3Å or 4Å) can also be added to the reaction mixture to sequester water. | Water is a byproduct of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials, thereby reducing the yield of the ester.[3] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution | Explanation |
| Dehydration of Ethanol | 1. Control Reaction Temperature: Avoid excessively high temperatures (well above the boiling point of ethanol) which can favor the formation of diethyl ether, especially with a high concentration of sulfuric acid. | Concentrated sulfuric acid is a strong dehydrating agent and can catalyze the dehydration of ethanol to form diethyl ether, particularly at elevated temperatures. |
| Formation of Ethyl Sulfate | 1. Use Catalytic Amounts of Acid: Do not use an excessive amount of sulfuric acid. Stick to catalytic quantities (1-5 mol%). | At high concentrations and temperatures, sulfuric acid can react with ethanol to form ethyl sulfate. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Solution | Explanation | | Incomplete Removal of Acid Catalyst | 1. Thorough Aqueous Work-up: During the work-up, wash the organic layer multiple times with a saturated sodium bicarbonate solution until CO2 evolution ceases, followed by a brine wash to remove residual salts and water.[1] | The acid catalyst must be completely neutralized and removed to prevent potential degradation of the product during distillation and to obtain a pure final product. | | Unreacted Carboxylic Acid | 1. Base Wash: Wash the organic layer with a mild base such as 5% sodium bicarbonate solution to extract the unreacted 2-(trifluoromethyl)benzoic acid as its water-soluble sodium salt.[1] | Unreacted starting material can co-distill with the product if not removed during the work-up, leading to an impure product. | | Emulsion Formation during Work-up | 1. Brine Wash: Add a saturated sodium chloride (brine) solution to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. | Emulsions can form during the extraction process, making layer separation difficult. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and cost-effective method is the Fischer esterification. This involves reacting 2-(trifluoromethyl)benzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with heating to reflux.[2]
Q2: Why is the yield of my reaction consistently low even when I follow a standard Fischer esterification protocol?
A2: The low yield is likely due to the electronic and steric effects of the 2-(trifluoromethyl) group. This group is strongly electron-withdrawing, which deactivates the carbonyl group towards nucleophilic attack. Additionally, its bulkiness in the ortho position creates steric hindrance. To improve the yield, you may need to use more forcing conditions, such as a higher catalyst loading, longer reaction times, and efficient removal of water.
Q3: Can I use a different alcohol to synthesize other esters of 2-(trifluoromethyl)benzoic acid?
A3: Yes, the Fischer esterification is versatile and can be adapted for other alcohols. However, be aware that the reaction rate and equilibrium position may change depending on the structure of the alcohol. For bulkier alcohols, steric hindrance can become even more of a limiting factor, potentially requiring more specialized catalysts or reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can spot the reaction mixture against the starting material (2-(trifluoromethyl)benzoic acid) to observe its consumption and the formation of the more non-polar ester product.
Q5: What are the key safety precautions I should take during this synthesis?
A5: Always work in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Ethanol is flammable, so heating should be done using a heating mantle and not an open flame.
Experimental Protocols
Protocol 1: Standard Fischer Esterification with Sulfuric Acid
This protocol is a standard method for the synthesis of this compound.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add a significant excess of anhydrous ethanol (can be used as the solvent, e.g., 10-20 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.02-0.05 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 | Generic Protocol[4] |
| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | 2 | 95 | Generic Protocol[4] |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Reflux | - | 78 | Microwave Study[5] |
| 2-(Trifluoromethyl)benzoic acid | Methanol | Zr/Ti Solid Acid | - | - | 29.1 | Solid Acid Study |
Note: The yield for 2-(trifluoromethyl)benzoic acid with a solid acid catalyst was reported to be low due to steric hindrance and the electron-withdrawing nature of the substituent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
References
Common side products in the synthesis of Ethyl 2-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(trifluoromethyl)benzoate. Our aim is to help you identify and resolve common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol using a strong acid catalyst, typically concentrated sulfuric acid. This method is favored for its cost-effectiveness and relatively straightforward procedure.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The most common side products originate from the reaction of the acid catalyst with the ethanol solvent, especially at elevated temperatures. These include diethyl ether and ethene. Additionally, unreacted starting materials can be present as impurities.
Q3: How can I minimize the formation of these side products?
A3: Careful control of the reaction temperature is crucial. Maintaining the temperature below 140°C will significantly reduce the formation of diethyl ether and ethene. Using a moderate excess of ethanol can also help to drive the equilibrium towards the desired ester product.
Q4: What purification methods are most effective for removing the side products?
A4: A typical workup involves neutralizing the excess acid with a base, followed by extraction. Fractional distillation is then highly effective for separating the desired ester from lower-boiling impurities like diethyl ether and any unreacted ethanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides systematic solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of side products. 3. Loss of product during workup. | 1. Check reaction time and temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature (typically reflux, while keeping it below 140°C). 2. Monitor for side products: Analyze a crude sample by GC-MS or NMR to identify the presence of diethyl ether or other unexpected species. 3. Optimize workup: Ensure complete extraction of the product and minimize losses during transfers and washing steps. |
| Presence of a Low-Boiling Point Impurity | Formation of diethyl ether. | 1. Control reaction temperature: Maintain the reaction temperature below 140°C to disfavor the bimolecular dehydration of ethanol.[1][2] 2. Purification: Carefully perform fractional distillation to separate the lower-boiling diethyl ether from the desired product. |
| Gas Evolution During the Reaction | Formation of ethene, carbon dioxide, and sulfur dioxide. | 1. Lower reaction temperature: Ethene formation is favored at temperatures above 170°C.[1][3][4] 2. Use a milder catalyst: Consider using a less aggressive acid catalyst if oxidation is suspected (indicated by the formation of CO2 and SO2).[2][3][4] |
| Presence of Unreacted 2-(trifluoromethyl)benzoic Acid | 1. Insufficient catalyst. 2. Insufficient reaction time. 3. Reversible nature of the reaction. | 1. Verify catalyst amount: Ensure the correct catalytic amount of sulfuric acid has been added. 2. Increase reaction time: Monitor the reaction by TLC or GC until the starting material is consumed. 3. Remove water: Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product. |
Experimental Protocols
Key Experiment: Fischer Esterification of 2-(trifluoromethyl)benzoic acid
Materials:
-
2-(trifluoromethyl)benzoic acid
-
Anhydrous Ethanol (large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethyl)benzoic acid and a 5 to 10-fold molar excess of anhydrous ethanol.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of the carboxylic acid).
-
Heat the mixture to a gentle reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Visualizations
Logical Relationship of Side Product Formation
Caption: Factors Influencing Side Product Formation.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for this compound Synthesis.
References
Optimizing temperature and reaction time for benzoate esterification
Technical Support Center: Optimizing Benzoate Esterification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing benzoate esterification reactions. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control for successful benzoate esterification?
A1: The primary parameters influencing the outcome of a benzoate esterification reaction are temperature, reaction time, catalyst concentration, and the molar ratio of reactants. The reaction is also highly sensitive to the presence of water, which can inhibit the reaction and reduce the yield.
Q2: How does temperature affect the rate and yield of the esterification?
A2: Temperature plays a crucial role in the kinetics of the reaction. Higher temperatures generally increase the reaction rate, leading to a faster attainment of equilibrium. However, excessively high temperatures can lead to side reactions, such as the dehydration of the alcohol or the degradation of the reactants and products. The optimal temperature is dependent on the specific alcohol and catalyst used. For instance, the synthesis of methyl benzoate is often carried out at the reflux temperature of methanol (around 65 °C), while the formation of higher boiling point esters may require temperatures ranging from 110 °C to 250 °C.[1][2][3]
Q3: What is the typical reaction time for benzoate esterification?
A3: The reaction time required to reach equilibrium or achieve a high yield can vary significantly, from a few hours to over 24 hours.[4] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Prolonging the reaction time indefinitely does not always lead to higher yields, as the reversible nature of the Fischer esterification means the reaction will reach a state of equilibrium.[5][6] In some cases, extending the reaction time beyond the optimum can even lead to a decrease in yield due to the backward reaction or product degradation.[6]
Q4: Why is my product yield consistently low?
A4: Low product yield in Fischer esterification is a common issue and can be attributed to several factors:
-
Equilibrium Limitations: The reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[5][7]
-
Presence of Water: Any moisture in the reagents or glassware will hinder the forward reaction.[5] It is critical to use anhydrous reagents and properly dried glassware.[5]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction.[5]
-
Suboptimal Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature for the specific ester being synthesized.[5]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium.[5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your benzoate esterification experiments.
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of unreacted benzoic acid remains after the recommended reaction time. | Equilibrium has shifted towards reactants. | 1. Remove water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[8][9] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[8] 2. Use excess alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[7][10] |
| The reaction is proceeding very slowly or not at all. | Insufficient catalyst or catalyst activity. | 1. Check catalyst amount: Ensure the correct catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used.[9] 2. Use fresh catalyst: The catalyst may have degraded over time. Use a fresh batch of high-quality catalyst.[8] |
| The final product solidifies at room temperature and appears to be unreacted benzoic acid. | Very low conversion. | Verify the identity of the solid by checking its melting point; benzoic acid is a solid at room temperature.[5] This indicates a significant failure in the reaction conditions. Review all parameters, especially the absence of water and the presence of an active catalyst. |
Issue 2: Product Purification and Isolation Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in separating the ester from unreacted benzoic acid. | Incomplete removal of acidic starting material during workup. | 1. Base wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and remove any unreacted benzoic acid.[11] Ensure the aqueous layer is basic after washing. 2. Multiple extractions: Perform multiple washes with the basic solution to ensure complete removal of the acid.[11] |
| The final product has a yellowish or brownish tint. | Impurities or side reactions. | This discoloration can be due to impurities from the starting materials or the formation of byproducts at high temperatures. Further purification by distillation or column chromatography may be necessary.[5] |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the esterification of benzoic acid with different alcohols. Note that the optimal conditions can vary based on the specific substrate and scale of the reaction.
Table 1: Methyl Benzoate Synthesis
| Parameter | Optimized Value | Source |
| Temperature | 353.15 K (80 °C) | [2] |
| Reaction Time | 4 hours | [2] |
| Molar Ratio (Methanol:Benzoic Acid) | 3:1 | [2] |
| Catalyst (H₂SO₄) | 15% of the total mass of benzoic acid | [2] |
Table 2: Butyl Benzoate Synthesis
| Parameter | Optimized Value | Source |
| Temperature | 120 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Molar Ratio (1-Butanol:Benzoic Acid) | 1.5:1 | [1] |
| Catalyst (Phosphotungstic Acid) | 0.4 mol% | [1] |
Table 3: Higher Benzoate Esters (C7-C13 Alcohols)
| Parameter | Optimized Value | Source |
| Temperature | 160 - 250 °C | [3] |
| Catalyst | Tin(II) compounds | [3] |
| Note | Water of reaction is removed by distillation with excess alcohol. | [3] |
Experimental Protocols
General Protocol for Fischer Esterification of Benzoic Acid
This protocol provides a general methodology for the synthesis of benzoate esters.
Materials:
-
Benzoic acid
-
Alcohol (e.g., methanol, ethanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid in an excess of the desired alcohol.[10]
-
Catalyst Addition: Carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄) to the mixture while stirring.[10]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for the desired amount of time.[10] Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent, it can be removed under reduced pressure.
-
Dilute the residue with an organic solvent and wash with water.
-
Extract the organic layer with a saturated NaHCO₃ solution to remove unreacted benzoic acid.[10] Check that the aqueous layer is basic.
-
Wash the organic layer with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude ester by distillation or column chromatography if necessary.
Visualizations
Experimental Workflow for Optimizing Benzoate Esterification
Caption: Workflow for optimizing benzoate esterification.
Troubleshooting Logic for Low Yield in Benzoate Esterification
Caption: Troubleshooting guide for low esterification yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 3. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. researchgate.net [researchgate.net]
How to remove unreacted starting material from Ethyl 2-(trifluoromethyl)benzoate
This guide provides troubleshooting advice and detailed protocols for the purification of Ethyl 2-(trifluoromethyl)benzoate, focusing on the removal of unreacted starting materials. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after the synthesis of this compound?
A1: The synthesis of this compound is typically achieved via Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[1][2] Consequently, the primary impurities in the crude product mixture are unreacted starting materials: 2-(trifluoromethyl)benzoic acid and ethanol, along with the residual acid catalyst.
Q2: Why is the removal of unreacted starting materials crucial?
A2: Achieving high purity of the final product is essential for several reasons. For drug development professionals, impurities can lead to unforeseen side reactions in subsequent synthetic steps, affect biological activity, and complicate the analysis and characterization of the final compound. For researchers, pure materials are necessary for obtaining reliable and reproducible experimental data.
Q3: What is the general purification strategy for removing unreacted 2-(trifluoromethyl)benzoic acid and ethanol?
A3: The standard purification strategy involves a multi-step aqueous work-up (liquid-liquid extraction) followed by distillation. The acidic impurities (unreacted carboxylic acid and catalyst) are removed by washing with a basic solution, such as sodium bicarbonate.[3][4][5] The highly water-soluble ethanol is removed by washing with water and brine.[6][7] Finally, the purified ester is isolated by removing the organic solvent and, if necessary, performing vacuum distillation.[3][8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Final product is acidic (e.g., wet litmus paper turns red). | Incomplete removal of unreacted 2-(trifluoromethyl)benzoic acid or the acid catalyst. | Perform additional washes of the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Test the aqueous layer with pH paper after each wash to ensure it is basic, which indicates that all acidic components have been neutralized and removed from the organic phase.[3] |
| Product contains a significant low-boiling fraction during distillation. | Presence of residual ethanol. | - Ensure thorough washing with water and brine during the extraction process to maximize the removal of ethanol.[6][7] - Before distillation, ensure the organic solvent has been completely removed under reduced pressure (e.g., using a rotary evaporator). |
| Persistent emulsion forms during aqueous extraction. | The reaction mixture may contain components that act as surfactants. | - Add a saturated sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous layer helps to break up emulsions.[6] - Allow the mixture to stand for a longer period. - If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Low yield of final product. | - Product loss during transfers. - Incomplete extraction of the product from the aqueous layers. - The ester may have been partially hydrolyzed back to the carboxylic acid during a prolonged or inefficient work-up. | - Minimize transfers between flasks. - After separating the aqueous layer, perform a "back-extraction" by washing it with a fresh portion of the organic solvent to recover any dissolved product. - Perform the work-up efficiently to minimize contact time, especially if acidic conditions persist. |
| Final product appears cloudy or wet. | Incomplete drying of the organic layer before solvent removal. | - Increase the amount of anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) used. - Allow the organic solution to stand over the drying agent for a longer period (e.g., 15-20 minutes) with occasional swirling.[6] - Ensure the drying agent is fresh and has not been exposed to atmospheric moisture. |
Data Presentation: Physical Properties
Understanding the physical properties of the product and potential impurities is key to designing an effective purification strategy. The significant differences in boiling points and solubility allow for their separation.
| Compound | Molecular Weight ( g/mol ) | Physical State (at STP) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 218.17[9] | Liquid | 90-91 / 10 torr[8] | N/A | Insoluble in water, soluble in organic solvents. |
| 2-(trifluoromethyl)benzoic acid | 190.12[10][11] | White Crystalline Solid[10][12] | ~247 | 107-110[11] | Poorly soluble in water; soluble in organic solvents like ethyl acetate and DMSO.[12] |
| Ethanol | 46.07[13] | Colorless Liquid[14] | ~78[15][16] | -114[16] | Miscible with water and many organic solvents.[14][15] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Purification
This protocol describes a standard procedure for the purification of this compound from the crude reaction mixture.
1. Quenching and Dilution:
-
Allow the crude reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 2-3 volumes of the reaction mixture).
2. Acid Removal:
-
Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions.
-
Caution: CO₂ gas will evolve, causing pressure to build. Swirl the funnel gently without the stopper initially.[6] Stopper the funnel, invert, and vent frequently until gas evolution ceases.
-
Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate and remove the lower aqueous layer.
-
Repeat the wash until the aqueous layer is basic (test with pH paper).
3. Ethanol and Water-Soluble Impurity Removal:
-
Wash the organic layer with deionized water (1 volume). Shake, allow layers to separate, and discard the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium chloride (brine) (1 volume). This helps to remove residual water and break any emulsions.[3][6] Discard the aqueous layer.
4. Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 15-20 minutes. The solution should be clear, not cloudy.[6]
-
Filter the solution by gravity filtration to remove the drying agent.
5. Solvent Removal:
-
Remove the organic solvent from the filtrate using a rotary evaporator.
6. Final Purification (Vacuum Distillation):
-
Assemble a vacuum distillation apparatus.
-
Transfer the crude ester to the distillation flask.
-
Heat the flask gently under vacuum. Collect the fraction that distills at the expected boiling point and pressure (e.g., 90-91 °C at 10 torr).[8]
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Liquid-liquid extraction separates impurities from the desired product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Solved How was the alcohol removed from the Fischer | Chegg.com [chegg.com]
- 7. reddit.com [reddit.com]
- 8. 577-62-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-(Trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Ethanol: Uses, Formula & Facts Explained [vedantu.com]
- 14. Ethanol (ethyl alcohol) - DCCEEW [dcceew.gov.au]
- 15. nedstar.com [nedstar.com]
- 16. quora.com [quora.com]
Technical Support Center: Ethyl 2-(trifluoromethyl)benzoate Production
Welcome to the technical support center for the production of Ethyl 2-(trifluoromethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and industrially viable method for producing this compound is through the Fischer esterification of 2-(trifluoromethyl)benzoic acid with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.
Q2: Why is the yield of this compound often lower during scale-up compared to lab-scale synthesis?
A2: Several factors can contribute to lower yields during scale-up. These include challenges with mass and heat transfer in larger reactors, which can lead to localized temperature gradients and inefficient mixing. Additionally, the reversible nature of Fischer esterification requires efficient removal of water to drive the reaction to completion, which can be more challenging in larger volumes.
Q3: What are the key safety concerns when producing this compound at a larger scale?
A3: Key safety concerns include the handling of flammable solvents like ethanol and corrosive acids such as sulfuric acid. The reaction may also generate heat, requiring careful temperature control to prevent runaway reactions. Proper personal protective equipment (PPE), adequate ventilation, and robust emergency procedures are crucial.
Q4: How does the trifluoromethyl group affect the esterification reaction?
A4: The strong electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the carboxylic acid. It can also influence the stability of intermediates and the potential for side reactions. In some cases, this can make the esterification more challenging compared to benzoic acid itself. For example, one study noted that a trifluoromethyl group in the ortho position can lead to lower yields due to steric hindrance and strong electron absorption effects, making esterification more difficult[1].
Q5: What are common impurities that can arise during the production of this compound?
A5: Common impurities may include unreacted 2-(trifluoromethyl)benzoic acid, residual ethanol, and by-products from side reactions. At elevated temperatures, there is a possibility of ether formation from the alcohol. It is also important to be aware of potential isomers if the starting material, 2-(trifluoromethyl)benzoic acid, is not pure[2].
Troubleshooting Guide
This guide addresses common issues that may arise during the scale-up of this compound production.
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction due to equilibrium. | Increase the excess of ethanol to shift the equilibrium towards the product. Improve the efficiency of water removal using a Dean-Stark trap or by operating under vacuum. |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. | |
| Poor mixing in the reactor. | Ensure adequate agitation to maintain a homogeneous mixture and improve contact between reactants and the catalyst. | |
| Product Purity Issues | Ineffective purification. | Optimize the fractional distillation process. Ensure the distillation column has a sufficient number of theoretical plates and an appropriate reflux ratio for the separation. |
| Formation of by-products. | Analyze the impurity profile to identify by-products. Adjust reaction conditions (temperature, catalyst concentration, reaction time) to minimize their formation. | |
| Incomplete phase separation during work-up. | Allow for adequate settling time and consider using brine washes to improve the separation of the organic and aqueous layers. | |
| Slow Reaction Rate | Insufficient catalyst activity. | Ensure the catalyst is not deactivated. Consider screening different acid catalysts or increasing the catalyst loading. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for by-product formation. | |
| Safety Hazards | Runaway reaction. | Ensure the reactor has an adequate cooling system and a reliable temperature monitoring and control system. |
| Handling of corrosive and flammable materials. | Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. |
Experimental Protocols
General Fischer Esterification Protocol for this compound
Objective: To synthesize this compound via acid-catalyzed esterification of 2-(trifluoromethyl)benzoic acid with ethanol.
Materials:
-
2-(trifluoromethyl)benzoic acid
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactant Charging: Charge the round-bottom flask with 2-(trifluoromethyl)benzoic acid and an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the reaction mixture to reflux. Continuously remove the water formed during the reaction using a Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Extraction: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the excess ethanol by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
References
Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 2-(trifluoromethyl)benzoate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of ethyl 2-(trifluoromethyl)benzoate and its derivatives. The presence of the trifluoromethyl (-CF₃) group in close proximity to the ethyl ester and the aromatic ring often leads to complex splitting patterns and through-space coupling effects that can be challenging to interpret.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound derivatives.
Issue 1: Unusually broad or distorted aromatic signals in the ¹H NMR spectrum.
| Question | Answer |
| Why do the aromatic proton signals appear broad or distorted? | This can be due to several factors: • Unresolved long-range couplings: The protons on the aromatic ring couple not only to each other but also to the fluorine atoms of the -CF₃ group. These small, unresolved couplings (⁴JHF and ⁵JHF) can lead to signal broadening. • Intermediate conformational exchange: If the ethyl ester or trifluoromethyl group has restricted rotation on the NMR timescale, it can lead to the exchange broadening of nearby aromatic proton signals. • High sample concentration: At high concentrations, intermolecular interactions can cause signal broadening. |
| How can I resolve these signals? | • Optimize shimming: Ensure the magnetic field homogeneity is optimized to minimize instrumental line broadening. • Acquire spectra at different temperatures: Variable temperature NMR can help determine if the broadening is due to chemical exchange. If the signals sharpen at higher or lower temperatures, it indicates that the molecule is in a dynamic conformational equilibrium. • Use a higher field spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, potentially resolving the fine coupling patterns. • Perform a ¹⁹F decoupling experiment: Decoupling the fluorine nuclei while acquiring the ¹H spectrum will collapse the H-F couplings, resulting in sharper proton signals. |
Issue 2: More complex splitting than expected for the ethyl group protons.
| Question | Answer |
| Why is the quartet of the ethyl group's methylene (-CH₂-) protons further split or distorted? | The proximity of the ethyl group to the trifluoromethyl group can lead to through-space coupling between the methylene protons and the fluorine atoms. This results in a quartet of quartets (qq) or a more complex multiplet, as the methylene protons are coupled to both the methyl protons (³JHH) and the fluorine atoms (⁵JHF). |
| How can I confirm this through-space coupling? | • 2D NOESY or HOESY experiments: A cross-peak between the methylene protons and the fluorine signal in a NOESY (Nuclear Overhauser Effect Spectroscopy) or HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum provides direct evidence of their spatial proximity.[1] • ¹⁹F decoupling: As with the aromatic protons, decoupling the fluorine nuclei will simplify the methylene proton signal to a clean quartet. |
Issue 3: Difficulty in assigning aromatic carbon signals in the ¹³C NMR spectrum.
| Question | Answer |
| Why are there more than the expected number of aromatic carbon signals, or why are they split into quartets? | The carbon atoms of the benzene ring couple to the fluorine atoms of the -CF₃ group. This results in C-F coupling constants (JCF) that can split the carbon signals. The carbon directly attached to the -CF₃ group (C2) will appear as a quartet with a large coupling constant (¹JCF). Other aromatic carbons will also show smaller couplings (²JCF, ³JCF, ⁴JCF), which may or may not be resolved depending on the spectrometer's resolution. |
| How can I confidently assign the aromatic carbon signals? | • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the protonated aromatic carbons. • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons, such as the carbonyl carbon, the carbon attached to the -CF₃ group, and the carbon attached to the ester group. |
Frequently Asked Questions (FAQs)
Q1: What are typical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound?
A1: The following tables summarize the expected chemical shifts (δ) in ppm. These values are approximate and can be influenced by the solvent and the presence of other substituents.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (H3, H4, H5, H6) | 7.5 - 7.9 | Multiplet (m) | - |
| Methylene (-OCH₂CH₃) | ~4.4 | Quartet (q) or complex multiplet | ³JHH ≈ 7.1 Hz |
| Methyl (-OCH₂CH₃) | ~1.4 | Triplet (t) | ³JHH ≈ 7.1 Hz |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
| Carbonyl (C=O) | ~165 | Singlet (s) or small quartet | - |
| Aromatic C1 | ~132 | Quartet (q) | ~2-4 |
| Aromatic C2 | ~129 | Quartet (q) | ~30-35 |
| Aromatic C3-C6 | 126 - 134 | Singlets (s) or Quartets (q) | Variable |
| Trifluoromethyl (-CF₃) | ~123 | Quartet (q) | ~272 |
| Methylene (-OCH₂) | ~62 | Singlet (s) | - |
| Methyl (-CH₃) | ~14 | Singlet (s) | - |
Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -60 to -63 | Singlet (s) or complex multiplet |
Note: The ¹⁹F chemical shift is referenced to CFCl₃ (0 ppm). The multiplicity will be a singlet in a proton-decoupled spectrum but may appear as a complex multiplet due to coupling with aromatic protons in a coupled spectrum.
Q2: What is "through-space" coupling and why is it important for this molecule?
A2: Through-space coupling is a scalar coupling (J-coupling) between two nuclei that are not connected through a direct chain of chemical bonds but are close to each other in space.[1] In this compound, the ortho-positioning of the bulky -CF₃ and ethyl ester groups can force them into close proximity. This can lead to an observable coupling between the fluorine atoms and the methylene protons of the ethyl group (⁵JHF), which is a key indicator of the molecule's conformation.
Experimental Protocols
1. Standard 1D NMR Acquisition (¹H, ¹³C, ¹⁹F):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
Set the spectral width to cover the range of 0-200 ppm.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to be wide enough to encompass the expected chemical shift of the -CF₃ group (e.g., from -50 to -70 ppm).
-
A smaller number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
2. 2D NMR for Structural Elucidation (HSQC, HMBC, HOESY):
-
HSQC:
-
Use a standard gradient-selected HSQC pulse sequence.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.
-
This experiment will reveal one-bond C-H correlations.
-
-
HMBC:
-
Use a standard gradient-selected HMBC pulse sequence.
-
The long-range coupling delay should be optimized for typical 2-3 bond C-H couplings (e.g., a delay corresponding to a coupling constant of 8 Hz).
-
This experiment will reveal two- and three-bond C-H correlations, which are essential for assigning quaternary carbons.
-
-
HOESY (for ¹H-¹⁹F through-space correlation):
-
Use a standard HOESY pulse sequence.
-
Set the spectral widths to cover the ranges of both the proton and fluorine signals of interest.
-
A mixing time of several hundred milliseconds (e.g., 300-800 ms) is typically used to allow for the build-up of the Nuclear Overhauser Effect.
-
The presence of a cross-peak between the -CH₂- protons of the ethyl group and the -CF₃ fluorine signal confirms their spatial proximity.[1]
-
Visualizations
Caption: Troubleshooting workflow for broad aromatic signals.
Caption: Confirming through-space coupling via 2D NMR.
References
Preventing decomposition of Ethyl 2-(trifluoromethyl)benzoate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 2-(trifluoromethyl)benzoate during experimental workup.
Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected after workup. What could be the cause?
A1: Low yields of this compound following workup are often attributed to the decomposition of the trifluoromethyl (-CF3) group. This group is susceptible to hydrolysis under certain conditions, particularly in the presence of strong bases or acids, which are commonly used in aqueous workup procedures. The ester functional group can also be hydrolyzed, though the trifluoromethyl group's stability is a primary concern.
Q2: I observe unexpected side products in my NMR or LC-MS analysis after purification. What are they and how can I avoid them?
A2: Unexpected side products are likely the result of the hydrolysis of the trifluoromethyl group to a carboxylic acid group (-COOH) or other related species. Under basic conditions, the trifluoromethyl group can undergo nucleophilic attack, leading to its conversion. To avoid this, it is crucial to control the pH of the aqueous solutions used during the workup.
Q3: During my aqueous wash with sodium bicarbonate, I noticed a significant loss of product. Is this related to decomposition?
A3: Yes, this is a strong indication of base-mediated decomposition. While sodium bicarbonate is a weak base, prolonged exposure or elevated temperatures can promote the hydrolysis of the trifluoromethyl group. It is advisable to use milder bases or alternative workup strategies if basic conditions are required to remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during workup?
A1: The primary cause of decomposition is the hydrolysis of the trifluoromethyl group, which is sensitive to both strongly basic and acidic conditions. The ester linkage can also be cleaved under these conditions.
Q2: Can I use a sodium bicarbonate wash to remove acidic impurities?
A2: While a quick wash with a dilute, cold solution of sodium bicarbonate may be acceptable, it is not ideal. Prolonged contact or use of concentrated solutions can lead to the hydrolysis of the trifluoromethyl group. If an acidic impurity must be removed, consider using a saturated solution of sodium chloride (brine) first to remove the bulk of water-soluble acids, followed by a very brief and cold wash with a dilute bicarbonate solution.
Q3: What are the recommended pH ranges for the aqueous workup of this compound?
A3: It is best to maintain a pH as close to neutral (pH 7) as possible throughout the workup. If adjustments are necessary, aim for a slightly acidic to neutral range (pH 4-7).
Q4: Are there any specific reagents I should avoid during the workup?
A4: Avoid strong bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), and strong acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Even weaker bases like sodium carbonate (Na₂CO₃) should be used with caution. Studies have shown that reagents like lithium tert-butoxide in the presence of cesium fluoride can actively promote the hydrolysis of trifluoromethyl arenes[1].
Q5: How can I confirm if my product has decomposed?
A5: Decomposition can be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS. In the ¹H NMR, you may observe the appearance of new aromatic signals corresponding to the benzoic acid derivative. In ¹⁹F NMR, the signal corresponding to the -CF₃ group will diminish or disappear. LC-MS analysis will show a peak corresponding to the mass of the hydrolyzed product (benzoic acid derivative).
Data Summary
| Condition Category | Reagents/Conditions to Avoid | Recommended Conditions | Potential Decomposition Product |
| Basic Conditions | Strong bases (NaOH, KOH), Strong Brønsted bases (LiO-t-Bu/CsF)[1], Prolonged exposure to NaHCO₃ or Na₂CO₃ | Brief wash with cold, dilute NaHCO₃ (if necessary), Saturated NaCl (brine) solution, Water | 2-Carboxybenzoic acid ethyl ester |
| Acidic Conditions | Fuming sulfuric acid, Boric acid[2] | Dilute aqueous acids (e.g., 1M HCl) for brief washes if necessary, Water, Saturated NaCl (brine) solution | 2-(Trifluoromethyl)benzoic acid (from ester hydrolysis) |
| Temperature | Elevated temperatures during workup | Room temperature or below (0-5 °C) | Increased rate of decomposition |
| Photoirradiation | Direct exposure to UV light[1] | Workup performed in a fume hood with standard laboratory lighting | Various degradation products |
Experimental Protocols
Recommended Aqueous Workup Protocol for this compound:
-
Initial Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a polar solvent miscible with water (e.g., THF, DMF), dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Neutral Wash: Transfer the organic mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL for a 100 mL organic solution). This will remove the majority of water-soluble impurities.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 50 mL). This helps to break up emulsions and further remove water from the organic layer.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purity Analysis: Analyze the crude product for purity before proceeding with further purification steps like column chromatography.
Visualizations
Caption: Recommended workup workflow for this compound.
References
Alternative catalysts for the synthesis of Ethyl 2-(trifluoromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and professionals in drug development. This guide explores various catalytic systems as alternatives to traditional methods, offering detailed experimental protocols and data for comparison.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound using different catalytic systems.
Palladium-Catalyzed Synthesis
Issue 1: Low or No Conversion of Starting Material (e.g., Ethyl 2-iodobenzoate)
-
Possible Cause 1: Inactive Catalyst. The palladium catalyst, particularly Pd(0), can be sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and degassed. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened or properly stored palladium precursors and ligands.
-
-
Possible Cause 2: Inappropriate Ligand. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, particularly for the reductive elimination step which can be challenging for C-CF3 bond formation.[1]
-
Solution: For the trifluoromethylation of aryl chlorides, monodentate biaryl phosphine ligands have shown good results.[1] Experiment with different ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands like dppf.
-
-
Possible Cause 3: Insufficient Temperature. The reductive elimination of the trifluoromethyl group from the palladium center can have a high activation barrier.[1]
-
Solution: Increase the reaction temperature. For aryl chlorides, temperatures between 120-140 °C have been reported to be effective.[1]
-
Issue 2: Formation of Side Products (e.g., Protodehalogenation, Biaryl Coupling)
-
Possible Cause 1: Presence of Water. Trace amounts of water can lead to the hydrolysis of intermediates and the formation of dehalogenated byproducts.
-
Solution: Use rigorously dried solvents and reagents. The use of a glovebox for reaction setup is recommended.[1]
-
-
Possible Cause 2: Inefficient Transmetalation. If the transfer of the CF3 group to the palladium center is slow, side reactions of the palladium-aryl intermediate can occur.
-
Solution: Ensure the trifluoromethylating agent (e.g., TESCF3) is of high purity and used in the correct stoichiometry. The choice of fluoride source (e.g., CsF, KF) can also influence the reaction rate.
-
Copper-Catalyzed Synthesis
Issue 1: Inconsistent Yields
-
Possible Cause 1: Purity and Activity of Copper Source. The quality of the copper catalyst (e.g., CuI, CuTC) is critical for reproducibility.
-
Solution: Use high-purity copper salts. If preparing a CuCF3 reagent in situ, ensure the precursors are pure and the reaction conditions are strictly controlled.
-
-
Possible Cause 2: Destabilization of the CuCF3 Reagent. The CuCF3 reagent can be destabilized by copper halide byproducts formed during the reaction.[2][3]
Issue 2: Formation of Biaryl and C2F5 Side Products
-
Possible Cause: Unwanted Radical Reactions. While copper-catalyzed trifluoromethylations can be very selective, side reactions can occur under certain conditions.
Photoredox-Catalyzed Synthesis
Issue 1: Low Quantum Yield/Slow Reaction Rate
-
Possible Cause 1: Inefficient Light Source or Absorption. The photocatalyst may not be absorbing light efficiently, or the light source may not be of the appropriate wavelength or intensity.
-
Solution: Ensure the light source (e.g., blue LEDs, household light bulb) emits at a wavelength that is strongly absorbed by the photocatalyst (e.g., Ru(bpy)3Cl2, fac-Ir(ppy)3). The reaction vessel should be positioned to maximize light exposure.
-
-
Possible Cause 2: Quenching of the Excited Photocatalyst. Unwanted quenching of the photocatalyst's excited state by solvent, impurities, or side products can reduce reaction efficiency.
-
Solution: Use high-purity, degassed solvents. Ensure all glassware is clean. Acetonitrile is often a good solvent choice for photoredox reactions.[4]
-
Issue 2: Formation of Byproducts from Radical Reactions
-
Possible Cause: Undesired Radical Trapping. The trifluoromethyl radical is highly reactive and can engage in side reactions if not efficiently trapped by the aryl substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for the synthesis of this compound?
A1: Alternative catalysts offer several advantages:
-
Milder Reaction Conditions: Photoredox catalysis, for example, often proceeds at room temperature using visible light, which is more energy-efficient and tolerant of sensitive functional groups compared to high-temperature methods.[4][5]
-
Improved Substrate Scope: Palladium and nickel catalysts can often tolerate a wider range of functional groups and can be used with more readily available starting materials like aryl chlorides and bromides.[1]
-
Higher Selectivity: Modern catalytic systems can offer higher chemo- and regioselectivity, reducing the formation of unwanted byproducts.[2][3]
-
Lower Catalyst Loading: Some photoredox and palladium-catalyzed reactions can be effective with very low catalyst loadings, making the process more cost-effective and reducing metal contamination in the final product.[4]
Q2: How do I choose the best starting material (ethyl 2-iodobenzoate, ethyl 2-bromobenzoate, or ethyl 2-chlorobenzoate)?
A2: The choice of starting material often depends on the chosen catalytic system and economic factors:
-
Reactivity: The reactivity of the aryl halide typically follows the order: I > Br > Cl. For less reactive catalytic systems, an aryl iodide may be necessary to achieve good yields.
-
Cost and Availability: Aryl chlorides are generally the most cost-effective and widely available starting materials, followed by bromides and then iodides.
-
Catalyst Compatibility: Some palladium catalyst systems are specifically designed to activate less reactive aryl chlorides.[1] For copper-catalyzed reactions using fluoroform-derived CuCF3, aryl iodides often give the best results.[2][3]
Q3: Can I use the same ligand for different metal catalysts (e.g., palladium and nickel)?
A3: While some ligands can be used with multiple metals, it is generally not advisable to assume a ligand will be optimal for different catalytic systems. The choice of ligand is highly specific to the metal and the reaction mechanism. For example, the requirements for oxidative addition and reductive elimination steps can vary significantly between palladium and nickel. It is always best to consult the literature for ligands that have been specifically optimized for the desired metal and transformation.
Q4: What are the key safety precautions to take when working with trifluoromethylating agents?
A4: Many trifluoromethylating agents are reactive and should be handled with care in a well-ventilated fume hood.
-
CF3I: Is a gas at room temperature and should be handled in a closed system.
-
Togni's and Umemoto's reagents: Are solids but are strong oxidizing agents.
-
TMSCF3 (Ruppert-Prakash reagent): Is a volatile and flammable liquid. Always consult the Safety Data Sheet (SDS) for the specific reagent being used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for different catalytic systems. Note that the synthesis of this compound may require optimization based on these general procedures for similar substrates.
Table 1: Palladium-Catalyzed Trifluoromethylation of Aryl Halides
| Catalyst System | Starting Material | CF3 Source | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 / Buchwald Ligand | Aryl Chloride | TESCF3 | KF | Dioxane | 120-140 | 6-20 | Good to Excellent | [1] |
| Pd(dba)2 / DPEPhos | Heteroaryl Bromide | (SIPr)Ag(CF2H) | - | Toluene | 80 | 6-12 | up to 90 | [6] |
Table 2: Copper-Catalyzed Trifluoromethylation of Aryl Halides
| Catalyst System | Starting Material | CF3 Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuCF3 (from HCF3) | Aryl Iodide | HCF3 | None | DMF | 23-50 | - | up to 99 | [2][3] |
| CuI | Aryl Iodide | TESCF3 | Phenanthroline | DMF | 100 | 6 | Good | [7] |
Table 3: Photoredox-Catalyzed Trifluoromethylation
| Photocatalyst | Starting Material | CF3 Source | Additive | Solvent | Light Source | Time (h) | Yield (%) | Reference |
| Ru(phen)3Cl2 | Arene (C-H) | CF3SO2Cl | - | - | Household Bulb | - | Good | [5] |
| Ru(Phen)3Cl2 | Alkene | CF3I | DBU | CH3CN | Visible Light | - | High | [4] |
| fac-Ir(ppy)3 | Benzimidazole (C-H) | Togni's Reagent | - | - | Visible Light | - | Good | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Trifluoromethylation of Ethyl 2-chlorobenzoate
This protocol is adapted from the work of the Buchwald group on the trifluoromethylation of aryl chlorides.[1]
-
Reaction Setup: In a nitrogen-filled glovebox, add spray-dried potassium fluoride (KF, 2.0 mmol) to an oven-dried Schlenk tube equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)2, 0.05 mmol) and the appropriate biaryl phosphine ligand (e.g., SPhos, 0.06 mmol) in anhydrous dioxane (2 mL).
-
Addition of Reagents: Add the catalyst solution to the Schlenk tube containing KF. Then, add Ethyl 2-chlorobenzoate (1.0 mmol) followed by (trifluoromethyl)trimethylsilane (TESCF3, 1.5 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 120-140 °C for 6-20 hours with vigorous stirring.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain this compound.
Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylation of Ethyl 2-iodobenzoate
This protocol is based on the trifluoromethylation of aryl iodides using a fluoroform-derived CuCF3 reagent.[2][3]
-
Preparation of CuCF3 Reagent: Prepare the CuCF3 reagent from fluoroform (HCF3) as described in the literature. This reagent should be handled under an inert atmosphere.
-
Reaction Setup: In an inert atmosphere glovebox, add the pre-formed CuCF3 reagent (1.2 mmol) to a vial containing a stir bar.
-
Addition of Reagents: Add a solution of Ethyl 2-iodobenzoate (1.0 mmol) in anhydrous DMF (5 mL).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature (23-50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride solution and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for Photoredox-Catalyzed Trifluoromethylation of Ethyl 2-benzoate (via C-H activation)
This protocol is a conceptual adaptation based on the direct trifluoromethylation of arenes.[5]
-
Reaction Setup: To a reaction tube, add Ethyl benzoate (0.5 mmol), the photocatalyst (e.g., Ru(phen)3Cl2, 0.01 mmol), and the trifluoromethylating agent (e.g., CF3SO2Cl, 1.0 mmol).
-
Solvent Addition: Add a suitable degassed solvent (e.g., acetonitrile or DMF, 2 mL).
-
Reaction: Seal the tube and place it in front of a light source (e.g., a household compact fluorescent lamp or blue LEDs) with stirring. The reaction should be maintained at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography to isolate the trifluoromethylated products. Note that this reaction may produce a mixture of isomers.
Visualizations
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in Fluorinated Compound Synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the management of exothermic reactions during the synthesis of fluorinated compounds.
Introduction
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and desirable properties.[1] However, many fluorination reactions are highly exothermic and can pose significant safety risks if not properly controlled.[2][3] Runaway reactions can lead to rapid increases in temperature and pressure, potentially causing explosions and the release of toxic materials.[4][5] This technical support center provides essential information to help you safely manage these energetic reactions.
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
A1: The high electronegativity of fluorine and the strength of the resulting carbon-fluorine bond contribute to the high exothermicity of many fluorination reactions. Reagents like elemental fluorine (F₂) and some electrophilic "F+" sources are extremely reactive and can react violently with a variety of organic compounds and solvents.[2][3]
Q2: What are the primary hazards associated with common fluorinating reagents?
A2: Many fluorinating agents present multiple hazards. For instance, reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can decompose violently upon heating.[6][7] Gaseous agents such as fluorine (F₂) are toxic, corrosive, and highly reactive.[8][9] Additionally, many fluorination reactions can generate hydrogen fluoride (HF) as a byproduct, which is extremely corrosive and can cause severe, penetrating burns.[2][6]
Q3: What initial steps should I take to plan for a potentially exothermic fluorination reaction?
A3: A thorough risk assessment is crucial. This includes reviewing the literature for known hazards of the specific reaction, consulting Safety Data Sheets (SDS) for all reagents, and starting with a small-scale reaction to assess its thermal profile. It is also vital to have a clear plan for temperature monitoring and control, as well as an emergency shutdown procedure.[8]
Q4: How do I select an appropriate solvent for my fluorination reaction?
A4: Solvent selection is critical for safety. Some fluorinating reagents, like Selectfluor, can react rapidly and exothermically with common solvents such as DMF, pyridine, and DMSO.[10][11] It is essential to verify the compatibility of your chosen fluorinating agent with the solvent.[11] Anhydrous, non-nucleophilic solvents like acetonitrile are often a good starting point for many fluorination reactions.[10]
Q5: What personal protective equipment (PPE) is required when handling fluorinating agents?
A5: The required PPE includes, at a minimum, chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[12][8] For highly corrosive or easily absorbed compounds, double-gloving is recommended.[12] When working with gaseous fluorinating agents or reactions that may generate HF, specialized equipment and procedures, such as working in a dedicated fume hood or glove box, are necessary.[12][8]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Rapid Temperature Increase (Exotherm) | Reaction is more exothermic than anticipated. | Immediately apply cooling (ice bath). If the temperature continues to rise uncontrollably, execute the emergency shutdown plan, which may involve quenching the reaction. Alert personnel in the vicinity. |
| Insufficient cooling capacity. | For future experiments, use a larger cooling bath, a cryostat for sub-ambient temperatures, or consider a different reactor setup with better heat transfer (e.g., a jacketed reactor).[13] | |
| Incorrect reagent addition rate. | Slow down the rate of addition of the limiting reagent. For highly exothermic reactions, consider using a syringe pump for precise and slow addition. | |
| Reaction Appears to "Run Away" | Loss of temperature control.[14] | This is a critical emergency. Evacuate the immediate area and follow your institution's emergency response protocol. Do not attempt to regain control of a true runaway reaction. |
| Incompatible materials in the reactor. | A contaminant may have catalyzed a decomposition or side reaction.[4] This highlights the importance of using clean, dry glassware and pure, compatible reagents. | |
| Pressure Buildup in a Sealed Vessel | Gas evolution from the reaction or decomposition. | Never run a potentially gas-evolving reaction in a sealed system without a pressure relief device. For future experiments, run the reaction under an inert atmosphere with an outlet to a bubbler or a scrubber system to safely vent any evolved gases.[8] |
| Reaction temperature exceeding the solvent's boiling point. | Maintain a reaction temperature well below the boiling point of the solvent. Ensure the condenser is functioning efficiently. | |
| Difficulty Controlling Temperature at Low Temperatures | Exothermic nature of the reaction overcomes the cooling bath. | Ensure good heat transfer by stirring the reaction mixture effectively and ensuring the reaction flask is sufficiently immersed in the cooling bath. Consider diluting the reaction mixture to slow the reaction rate and reduce the heat output per unit volume. |
| Addition of reagent is too fast. | Even at low temperatures, the rate of addition is critical. Use a syringe pump for controlled, slow addition. |
Data Presentation: Properties of Common Fluorinating Agents
The following tables summarize key data for selected fluorinating agents to aid in risk assessment and experimental design.
Table 1: Thermal Stability and Hazards of Selected Fluorinating Agents
| Reagent | Abbreviation | Type | Onset of Decomposition (°C) | Hazards |
| Diethylaminosulfur Trifluoride | DAST | Nucleophilic | ~90°C (can be lower) | Toxic, corrosive, can decompose violently upon heating.[2][6] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Nucleophilic | ~130°C | Similar to DAST but with slightly higher thermal stability.[6] |
| 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride | Fluolead | Nucleophilic | High thermal stability | Crystalline solid, easier to handle, does not generate free HF.[7] |
| N-Fluorodibenzenesulfonimide | NFSI | Electrophilic | >200°C | Stable crystalline solid. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic | ~190°C | Strong oxidizer, can react exothermically with certain solvents.[10][11] |
| Elemental Fluorine (diluted in N₂) | F₂ | Electrophilic | N/A | Highly toxic, corrosive, and extremely reactive.[8][9][15] |
Table 2: Solvent Compatibility with Selected Fluorinating Agents
| Fluorinating Agent | Compatible Solvents | Incompatible/Reactive Solvents |
| DAST / Deoxo-Fluor | Dichloromethane, Chloroform, Toluene[6] | Protic solvents (water, alcohols), DMF, DMSO |
| Selectfluor | Acetonitrile, Water, Chloroform[10] | DMF, Pyridine, DMSO (can be highly exothermic)[10][11] |
| F₂/N₂ Mixtures | Acetonitrile, Formic Acid, Sulfuric Acid[11] | Most organic solvents can react violently.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Deoxyfluorination with DAST
WARNING: DAST is toxic, corrosive, and can decompose violently. This procedure must be performed in a properly functioning chemical fume hood by trained personnel.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a cooling bath (e.g., dry ice/acetone) and maintain it at -78 °C.
-
Have a quenching solution (e.g., saturated aqueous sodium bicarbonate) ready and cooled in an ice bath.[12]
-
-
Reaction Setup:
-
Dissolve the alcohol substrate in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction flask.
-
Cool the solution to -78 °C with efficient stirring.
-
-
Reagent Addition:
-
Slowly add DAST dropwise via a syringe to the cooled solution. Monitor the internal temperature of the reaction closely with a low-temperature thermometer. Do not allow the temperature to rise significantly.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature as specified by the literature procedure for your substrate.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture back down to 0 °C in an ice-water bath.
-
CAUTION: The quenching process is exothermic and will release gases.[12] Slowly and carefully add the reaction mixture to the pre-cooled, vigorously stirred quenching solution.
-
-
Work-up:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry with a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography.
-
Protocol 2: Using Continuous Flow Chemistry for a Fluorination Reaction
Continuous flow chemistry offers enhanced safety for highly exothermic reactions due to superior heat transfer and small reaction volumes.[16][17]
-
System Preparation:
-
Assemble the flow reactor system (pumps, reactor coil, back-pressure regulator) using materials compatible with the fluorinating agent (e.g., PFA or stainless steel tubing).[8]
-
Passivate the system if using highly reactive gases like F₂ by flowing a low concentration of the gas through the system.[8]
-
Perform a leak check of the entire system with an inert gas.[8]
-
-
Reagent Preparation:
-
Prepare stock solutions of the substrate and the fluorinating agent in a suitable solvent.
-
-
Reaction Execution:
-
Set the temperature of the reactor coil using a circulator bath.
-
Pump the reagent solutions through a T-mixer into the heated or cooled reactor coil at controlled flow rates.
-
Use a back-pressure regulator to maintain pressure and prevent solvent boiling.[17]
-
-
In-line Quenching/Work-up:
-
The product stream can be directed into a second T-mixer where a quenching solution is introduced.
-
Alternatively, the stream can be passed through a column packed with a scavenger resin to remove excess reagent or byproducts.[18]
-
-
Collection:
-
Collect the purified product stream after the in-line work-up.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Decision-making process for selecting a fluorinating agent.
Caption: Experimental workflow for a batch fluorination reaction.
References
- 1. フッ素化反応 [sigmaaldrich.com]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. quora.com [quora.com]
- 4. icheme.org [icheme.org]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. benchchem.com [benchchem.com]
- 11. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 14. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ethyl 2-(trifluoromethyl)benzoate and Methyl 2-(trifluoromethyl)benzoate in Synthesis
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing building blocks is paramount for modulating the physicochemical and biological properties of target molecules. Among these, esters of 2-(trifluoromethyl)benzoic acid serve as critical intermediates. This guide provides a detailed comparison of two such key esters: Ethyl 2-(trifluoromethyl)benzoate and Mthis compound, offering insights into their synthesis, physical properties, and relative performance in common synthetic transformations.
Physicochemical Properties
A fundamental comparison of the physical properties of Ethyl and Mthis compound is essential for their effective use in the laboratory. The primary distinction lies in the nature of the ester's alkyl group, which influences properties such as molecular weight and boiling point.
| Property | This compound | Mthis compound |
| CAS Number | 577-62-8 | 344-96-7 |
| Molecular Formula | C₁₀H₉F₃O₂ | C₉H₇F₃O₂ |
| Molecular Weight | 218.17 g/mol | 204.15 g/mol |
| Boiling Point | 90-91 °C / 10 mmHg | 105 °C / 25 mmHg |
| Appearance | Colorless to pale yellow liquid | Colorless to almost colorless liquid |
Performance in Synthesis: A Comparative Overview
While direct, side-by-side quantitative comparisons of these two esters in the literature are scarce, their performance in key synthetic transformations, such as amide formation, can be inferred from general principles of ester reactivity and available data on related compounds.
The primary factors influencing the relative reactivity of these esters are the steric hindrance and the electronic effects of the ethyl versus the methyl group. The ethyl group is slightly larger and more electron-donating than the methyl group.
Amide Formation:
The conversion of esters to amides is a fundamental transformation in the synthesis of a vast array of biologically active molecules. This reaction typically proceeds via nucleophilic acyl substitution.
A study on the synthesis of 2-(trifluoromethyl)benzamide reported a high yield of 95.2%, achieved through the reaction of the corresponding, albeit unspecified, ester with ammonia[1]. In the absence of direct comparative data for the ortho-trifluoromethyl benzoates, we can look to studies on simpler benzoate esters. Research on the hydrolysis of unsubstituted benzoate esters has shown that methyl benzoate is slightly more stable towards hydrolysis than ethyl benzoate[1]. This suggests that the ethyl ester may be slightly more reactive towards nucleophilic attack due to the greater electron-donating nature of the ethyl group, which can subtly influence the electrophilicity of the carbonyl carbon. However, the steric bulk of the ethyl group could also slightly hinder the approach of the nucleophile. For the ortho-substituted 2-(trifluoromethyl)benzoates, the steric hindrance from the trifluoromethyl group is likely the dominant factor, potentially minimizing the difference in reactivity between the methyl and ethyl esters.
Illustrative Yields in Related Syntheses:
-
Mthis compound: In a synthesis utilizing a Zr/Ti solid acid catalyst, the esterification of 2-(trifluoromethyl)benzoic acid with methanol resulted in a 29.1% yield of the methyl ester.
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Synthesis of a substituted methyl ester: The synthesis of methyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate via Fischer esterification of the corresponding carboxylic acid with methanol and sulfuric acid catalyst afforded a 71% yield[2].
These examples highlight that reaction conditions play a crucial role in determining the yield, and a direct comparison would require identical reaction setups for both the ethyl and methyl esters.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of these reagents in synthesis. Below are representative protocols for the synthesis of the parent acid and its conversion to the esters, followed by a general procedure for amide formation.
Synthesis of 2-(Trifluoromethyl)benzoic Acid
The common precursor for both esters is 2-(trifluoromethyl)benzoic acid, which can be synthesized from 2-trichloromethyl benzal chloride.
Procedure:
-
2-Trichloromethyl benzal chloride is subjected to fluorination with anhydrous hydrogen fluoride under catalytic conditions to yield 2-trifluoromethyl benzal chloride.
-
The resulting 2-trifluoromethyl benzal chloride is then treated with nitric acid to undergo hydrolysis and oxidation, affording 2-(trifluoromethyl)benzoic acid. The product can be isolated by filtration after cooling the reaction mixture[3].
Synthesis of Mthis compound
Procedure:
-
To a solution of 2-(trifluoromethyl)benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, the reaction mixture is concentrated, and the residue is taken up in an organic solvent like diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Mthis compound.
Synthesis of this compound
Procedure:
-
Follow the same procedure as for the methyl ester, substituting methanol with ethanol.
General Protocol for Amide Formation from Ethyl/Mthis compound
This protocol describes a general method for the synthesis of N-substituted-2-(trifluoromethyl)benzamides.
Procedure:
-
Dissolve Ethyl or Mthis compound in a suitable solvent (e.g., THF, DMF).
-
Add the desired amine to the solution. For less reactive amines, a base (e.g., triethylamine, DBU) can be added to facilitate the reaction.
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization to afford the desired N-substituted-2-(trifluoromethyl)benzamide.
Conclusion
Both this compound and Mthis compound are valuable intermediates in organic synthesis. The choice between the two may be guided by subtle differences in reactivity, with the ethyl ester potentially being slightly more reactive in nucleophilic acyl substitution reactions. However, the significant steric hindrance imposed by the ortho-trifluoromethyl group likely mitigates major differences in their performance. Ultimately, the selection of the ester may come down to factors such as commercial availability, cost, and the specific requirements of the subsequent synthetic steps. The provided protocols offer a solid foundation for the synthesis and utilization of these important building blocks in the development of novel chemical entities.
References
A Comparative Guide to Alternative Synthetic Methods for 2-(Trifluoromethyl)benzoic Acid Esters
The synthesis of 2-(trifluoromethyl)benzoic acid esters is a critical process in medicinal chemistry and materials science, owing to the unique properties conferred by the trifluoromethyl (CF3) group, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comparative overview of established and alternative methods for synthesizing these valuable compounds, with a focus on reaction efficiency, substrate scope, and operational simplicity. Experimental data is presented to support the comparison, and detailed protocols for key methods are provided for reproducibility.
Comparison of Synthetic Strategies
The synthesis of 2-(trifluoromethyl)benzoic acid esters can be broadly categorized into two main approaches: the esterification of pre-synthesized 2-(trifluoromethyl)benzoic acid and the direct construction of the ester from precursors via transition-metal-catalyzed or photoredox-mediated reactions. Each strategy offers distinct advantages and is suited for different stages of research and development.
| Method Category | General Approach | Key Reagents/Catalyst | Typical Yields | Key Advantages | Key Disadvantages |
| Method 1: Classical Esterification | Esterification of 2-(trifluoromethyl)benzoic acid with an alcohol. | Acid catalyst (H₂SO₄), DCC/DMAP, Alkyl Halides/Base | 80-98% | High yields, straightforward, well-established. | Requires pre-synthesis of the carboxylic acid. |
| Method 2: Palladium-Catalyzed Carbonylative Coupling | Coupling of a 2-halobenzotrifluoride with an alcohol and a carbon monoxide source. | Pd catalyst (e.g., Pd(dppf)Cl₂), CO gas, Base | 70-90% | Convergent, builds complexity quickly. | Requires handling of toxic CO gas, high pressures. |
| Method 3: Copper-Catalyzed Trifluoromethylation | Trifluoromethylation of a 2-alkoxycarbonylphenyl precursor (e.g., boronic acid or halide). | Cu salt (e.g., CuI, CuCl), CF₃ source (e.g., TMSCF₃, Togni's reagent) | 60-85% | Good for late-stage functionalization, broad substrate scope.[2] | Can require stoichiometric copper reagents or specific ligands. |
| Method 4: Photoredox-Mediated Trifluoromethylation | Radical trifluoromethylation of an enol silane derived from a benzoic acid ester equivalent. | Photoredox catalyst (e.g., Ru(bpy)₃Cl₂), CF₃ source (e.g., CF₃I) | 75-86% | Mild reaction conditions (room temp, visible light), high functional group tolerance.[3] | Requires specialized photochemical equipment. |
| Method 5: Continuous Flow Synthesis | Automated synthesis using flow reactors, often applied to trifluoromethylation reactions. | Varies (can incorporate photochemical or transition metal catalysis) | >70% | Enhanced safety, scalability, and reproducibility; reduced reaction times.[1][4][5] | Requires investment in specialized flow chemistry equipment. |
Key Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the primary synthetic strategies for obtaining 2-(trifluoromethyl)benzoic acid esters.
Caption: Workflow for classical esterification.
Caption: Workflow for Pd-catalyzed carbonylative coupling.
Caption: General workflow for late-stage trifluoromethylation.
Experimental Protocols
Method 1: General Protocol for Steglich Esterification
This protocol is a common laboratory-scale method for the esterification of carboxylic acids with alcohols.
-
Reaction Setup: To a solution of 2-(trifluoromethyl)benzoic acid (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add the desired alcohol (1.2 mmol, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 mmol, 0.1 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 equiv) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Method 3: Protocol for Copper-Catalyzed Trifluoromethylation of Aryl Iodides
This protocol is adapted from methodologies for the copper-catalyzed trifluoromethylation of aryl halides, which can be applied to substrates containing an ester group.[2]
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with copper(I) iodide (CuI, 1.5 equiv), an appropriate ligand if necessary, and the 2-alkoxycarbonylphenyl iodide substrate (1.0 equiv).
-
Reagent Addition: Add a suitable trifluoromethylating agent (e.g., a stabilized CuCF₃ reagent) and an anhydrous solvent such as DMF or NMP.[6]
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) for the required time (typically 4-24 hours).
-
Workup: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-(trifluoromethyl)benzoic acid ester.
Method 4: General Protocol for Photoredox-Catalyzed α-Trifluoromethylation of Carbonyls
This protocol describes a one-pot procedure for the trifluoromethylation of esters via their silyl enol ether intermediates.[3]
-
Reaction Setup: To an oven-dried vial, add the starting ester (1.0 equiv), a photoredox catalyst such as [Ru(bpy)₃]Cl₂ (0.5-2 mol %), and a suitable solvent (e.g., acetonitrile).
-
In Situ Silyl Enol Ether Formation: Add a silylating agent (e.g., TMS-Cl) and a base (e.g., triethylamine). Stir at room temperature to form the silyl ketene acetal intermediate.
-
Trifluoromethylation: Add the trifluoromethyl source (e.g., CF₃I or Togni's reagent).
-
Irradiation: Place the vial approximately 5-10 cm from a compact fluorescent lamp (CFL) or a blue LED light source and stir at room temperature for 12-24 hours.[3]
-
Workup and Purification: Upon completion, quench the reaction and perform a standard aqueous workup. Purify the crude product via flash column chromatography to obtain the α-trifluoromethylated product. While this method targets the alpha position, similar principles of photoredox-generated CF₃ radicals can be applied to aryl systems for C-H trifluoromethylation or cross-coupling reactions.
Conclusion
The synthesis of 2-(trifluoromethyl)benzoic acid esters can be achieved through a variety of methods, each with its own set of advantages and limitations. Traditional esterification remains a reliable and high-yielding approach when the corresponding carboxylic acid is readily available. For more convergent syntheses or late-stage functionalization, transition-metal-catalyzed methods, particularly those employing copper or palladium, offer powerful alternatives.[2][7] Emerging techniques such as photoredox catalysis and continuous flow processing provide milder, safer, and more scalable routes to these important molecules, aligning with the principles of green chemistry.[4][8] The choice of synthetic route will ultimately depend on factors such as the scale of the reaction, the availability of starting materials, and the specific functional groups present in the target molecule.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 3. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vapourtec.com [vapourtec.com]
- 5. Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Cooperative NHC and Photoredox Catalysis for the Synthesis of β-Trifluoromethylated Alkyl Aryl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural confirmation of Ethyl 2-(trifluoromethyl)benzoate using spectroscopic methods
A Comprehensive guide to the structural confirmation of Ethyl 2-(trifluoromethyl)benzoate using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, with a comparative analysis against Ethyl Benzoate.
This guide provides a detailed analysis of the spectroscopic data used to confirm the structure of this compound. By comparing its spectral characteristics with the well-understood spectra of Ethyl Benzoate, researchers and drug development professionals can gain a clear understanding of the influence of the trifluoromethyl group on the molecule's spectroscopic properties.
Spectroscopic Data Summary
The structural confirmation of this compound is achieved through the combined interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A comparative summary of the key quantitative data for both this compound and the reference compound, Ethyl Benzoate, is presented below.
| Spectroscopic Method | Parameter | This compound | Ethyl Benzoate |
| ¹H NMR | Chemical Shift (δ) | Aromatic H: 7.5-7.8 ppm (m), -OCH₂CH₃: 4.4 ppm (q), -OCH₂CH₃: 1.4 ppm (t) | Aromatic H: 7.4-8.1 ppm (m), -OCH₂CH₃: 4.38 ppm (q), -OCH₂CH₃: 1.38 ppm (t)[1][2] |
| ¹³C NMR | Chemical Shift (δ) | C=O: ~165 ppm, Aromatic C: 125-135 ppm, CF₃: ~123 ppm (q), -OCH₂CH₃: ~62 ppm, -OCH₂CH₃: ~14 ppm | C=O: 166.4 ppm, Aromatic C: 128.1-132.6 ppm, -OCH₂CH₃: 60.8 ppm, -OCH₂CH₃: 14.1 ppm[1][3] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O Stretch: ~1730 cm⁻¹, C-F Stretch: ~1315, 1130 cm⁻¹, C-O Stretch: ~1250 cm⁻¹ | C=O Stretch: ~1720 cm⁻¹, C-O Stretch: ~1275, 1110 cm⁻¹ |
| Mass Spectrometry | m/z (relative intensity) | [M]⁺: 218, [M-OCH₂CH₃]⁺: 173, [C₇H₄F₃]⁺: 145 | [M]⁺: 150, [M-OCH₂CH₃]⁺: 105, [C₆H₅]⁺: 77[1] |
Spectroscopic Analysis Workflow
The logical flow for the structural confirmation of this compound involves a multi-faceted approach, integrating data from various spectroscopic techniques to build a complete picture of the molecule's structure.
References
A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-(trifluoromethyl)benzoate by HPLC and GC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Ethyl 2-(trifluoromethyl)benzoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. The guide includes detailed experimental protocols, a comparative data summary, and a workflow diagram to assist in selecting the most suitable analytical method.
Introduction to Analytical Techniques
Both HPLC and GC are powerful separation techniques used to identify and quantify the components of a mixture. The choice between them largely depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally labile compounds.[3][4] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases.
-
Gas Chromatography (GC) is the preferred method for volatile and thermally stable compounds.[4][5] In GC, an inert gas mobile phase carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Given that this compound has a boiling point of 90-91°C at 10 torr, it is sufficiently volatile for GC analysis.[6] However, HPLC can also be a viable option, particularly for identifying non-volatile impurities or degradation products.
Comparative Data Presentation
The following table summarizes hypothetical, yet typical, results for the purity analysis of a synthesized batch of this compound using both HPLC and GC. This data is presented to illustrate the type of comparative information that can be obtained from these two methods.
| Parameter | HPLC Analysis | GC Analysis |
| Purity (%) | 99.2% | 99.5% |
| Retention Time (min) | 8.5 | 12.3 |
| Major Impurity 1 | 2-(trifluoromethyl)benzoic acid (0.5%) | Unknown Volatile Impurity (0.3%) |
| Retention Time (min) | 4.2 | 9.8 |
| Major Impurity 2 | Unidentified polar impurity (0.3%) | Residual Ethyl Benzoate (0.2%) |
| Retention Time (min) | 2.1 | 7.5 |
| Analysis Time (min) | 15 | 20 |
| Limit of Detection (LOD) | ~10 ppm | ~1 ppm |
| Limit of Quantitation (LOQ) | ~30 ppm | ~5 ppm |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on standard practices for the analysis of similar aromatic esters.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of this compound and the separation of potential non-volatile, process-related impurities such as the starting acid.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 20 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to achieve a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution into a 10 mL volumetric flask with the diluent to obtain a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
0-10 min: 80% A, 20% B
-
10-12 min: Ramp to 20% A, 80% B
-
12-15 min: Hold at 20% A, 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC) Protocol
This method is suitable for determining the purity of this compound and identifying any volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate to obtain a solution of 2 mg/mL.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injection Port Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
3. Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Workflow for Purity Assessment Method Comparison
The following diagram illustrates the logical workflow for selecting an appropriate analytical method for purity assessment and comparing the results.
Caption: Workflow for comparing HPLC and GC for purity assessment.
Conclusion
Both HPLC and GC are valuable techniques for assessing the purity of synthesized this compound.
-
GC is often preferred for its high resolution and sensitivity for volatile compounds, making it excellent for detecting residual solvents and volatile byproducts.
-
HPLC is indispensable for identifying non-volatile or thermally sensitive impurities, such as unreacted starting materials or degradation products, which might be missed by GC.[3]
For a comprehensive purity profile, it is often beneficial to utilize both techniques as they can provide complementary information. The choice of a primary method for routine quality control will depend on the likely nature of the impurities and the specific requirements of the downstream application.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. 577-62-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Trifluoromethyl Benzoates in Alkaline Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly alter its chemical and biological properties. As one of the most potent electron-withdrawing groups in organic chemistry, its position on an aromatic ring can have a profound impact on the reactivity of adjacent functional groups. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-trifluoromethyl benzoates, with a focus on their behavior in alkaline hydrolysis. The analysis is supported by established principles of physical organic chemistry and references to experimental observations.
The Influence of the Trifluoromethyl Group on Benzoate Reactivity
The reactivity of benzoate esters in alkaline hydrolysis is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the benzene ring increase this electrophilicity, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. The trifluoromethyl group, with its strong negative inductive effect (-I), significantly enhances the reactivity of the ester compared to unsubstituted benzoate. However, the magnitude of this effect is highly dependent on its position relative to the ester functionality.
The relative reactivity of the meta and para isomers can be quantitatively assessed using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent. The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent. A more positive σ value corresponds to a greater electron-withdrawing ability and, for the alkaline hydrolysis of benzoates, a faster reaction rate.
The case of the ortho isomer is more complex due to the "ortho effect." This phenomenon encompasses a combination of electronic and steric effects that are not captured by the standard Hammett treatment. Proximity to the reaction center can lead to through-space electronic interactions and steric hindrance, which can either accelerate or retard the reaction rate in ways not observed for the meta and para isomers.
Quantitative Comparison of Electronic Effects
The electronic effects of the trifluoromethyl group at the meta and para positions are well-documented and can be summarized by their respective Hammett sigma (σ) constants.
| Isomer | Hammett Constant (σ) | Predominant Electronic Effect | Expected Relative Rate of Hydrolysis |
| Ortho-Trifluoromethyl Benzoate | N/A (Ortho effect applies) | Inductive (-I) and Steric Effects | Complex; often deviates from Hammett prediction |
| Meta-Trifluoromethyl Benzoate | σm = +0.43 | Inductive (-I) | Faster than unsubstituted benzoate |
| Para-Trifluoromethyl Benzoate | σp = +0.54 | Inductive (-I) | Fastest of the three isomers (based on electronic effects) |
Note: Hammett constants are a measure of the electronic influence of a substituent. A larger positive value indicates a stronger electron-withdrawing effect.
Based on the Hammett constants, the para-trifluoromethyl benzoate is expected to have the highest rate of alkaline hydrolysis due to the strongest electron-withdrawing influence of the -CF3 group at this position. The meta isomer, with a slightly less positive σ value, is predicted to be less reactive than the para isomer but significantly more reactive than unsubstituted benzoate.
For the ortho isomer, while the strong inductive effect of the -CF3 group would be expected to enhance reactivity, steric hindrance could impede the approach of the hydroxide nucleophile to the carbonyl carbon. Additionally, direct field effects and potential stabilization or destabilization of the transition state due to the proximity of the substituent can lead to a reactivity that does not neatly follow the trend predicted by electronic effects alone. Studies on the hydrolysis of ortho-substituted benzoates often employ modified equations, such as the Charton equation, to dissect the contributions of inductive, resonance, and steric effects.[1]
Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis of Trifluoromethyl Benzoates
The following is a generalized experimental protocol for determining the second-order rate constants for the alkaline hydrolysis of ortho-, meta-, and para-trifluoromethyl benzoates. This method is based on common procedures for kinetic studies of ester hydrolysis.
Objective: To measure the second-order rate constants (k₂) for the alkaline hydrolysis of trifluoromethyl benzoate isomers at a constant temperature.
Materials:
-
Ortho-, meta-, and para-methyl trifluoromethylbenzoate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
A suitable solvent system (e.g., 80:20 ethanol-water)
-
Quenching solution (e.g., dilute hydrochloric acid)
-
UV-Vis spectrophotometer or titration apparatus
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each trifluoromethyl benzoate isomer in the chosen solvent system.
-
Prepare a standardized solution of sodium hydroxide in the same solvent system.
-
-
Kinetic Runs (Performed in triplicate for each isomer):
-
Equilibrate the ester solution and the NaOH solution to the desired reaction temperature in the constant temperature water bath.
-
Initiate the reaction by mixing known volumes of the ester and NaOH solutions in a reaction vessel maintained at the constant temperature. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a known volume of the quenching solution.
-
-
Analysis:
-
Spectrophotometric Method: If the product (trifluoromethylbenzoate anion) has a different UV-Vis absorption spectrum from the ester, the progress of the reaction can be monitored by measuring the absorbance at a specific wavelength. The concentration of the product formed over time can be calculated using a calibration curve.
-
Titration Method: The unreacted NaOH in the quenched aliquots can be determined by back-titration with a standardized acid.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of NaOH), the rate of the reaction is given by: rate = k_obs * [Ester], where k_obs is the observed pseudo-first-order rate constant.
-
Plot ln([Ester]_t / [Ester]_0) versus time. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [NaOH].
-
Visualizing Reaction Mechanisms and Relationships
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and the theoretical framework for comparing the reactivities of the isomers.
Caption: General mechanism for the alkaline hydrolysis of a benzoate ester (BAc2).
Caption: Illustrative Hammett plot for benzoate hydrolysis.
Conclusion
The reactivity of trifluoromethyl benzoates in alkaline hydrolysis is significantly influenced by the position of the trifluoromethyl group. Based on well-established electronic effects, the expected order of reactivity is para > meta > ortho . The strong electron-withdrawing nature of the -CF3 group accelerates the reaction in all positions compared to unsubstituted benzoate. The para and meta isomers' reactivities are well-predicted by the Hammett equation, with the para isomer being more reactive due to a greater electron-withdrawing effect. The reactivity of the ortho isomer is subject to the "ortho effect," where steric hindrance and other proximity effects can lead to a deviation from the trend predicted by electronic effects alone, often resulting in a slower rate than its electronic influence would suggest. For a precise quantitative comparison, direct experimental kinetic data for all three isomers under identical conditions is essential.
References
Efficacy comparison of drugs synthesized from trifluoromethylated building blocks
A comparative analysis of drugs synthesized from trifluoromethylated building blocks reveals significant improvements in potency, metabolic stability, and clinical effectiveness across various therapeutic areas. The strategic incorporation of the trifluoromethyl (CF3) group, a cornerstone in modern medicinal chemistry, has led to the development of highly effective treatments for conditions ranging from cancer and depression to inflammatory disorders.
The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and lipophilicity, contribute to its profound impact on a drug's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of trifluoromethylated drugs with their non-trifluoromethylated counterparts or other relevant therapeutic alternatives, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
I. Direct Comparison: The Case of Celecoxib and its Trifluoromethyl Analog
A compelling example of the influence of a trifluoromethyl group is the comparison between the widely-used anti-inflammatory drug, celecoxib, and its trifluoromethyl analog, TFM-C. While celecoxib contains a methyl group (-CH3), TFM-C has this replaced with a trifluoromethyl group (-CF3). This single substitution dramatically alters the drug's mechanism and efficacy in preclinical models of arthritis.
Data Presentation: In Vitro and In Vivo Efficacy
| Compound | COX-2 IC50 (μM) | Arthritis Score (Collagen-Induced Arthritis Model) |
| Celecoxib | 0.04 | Mildly suppressive |
| TFM-C | 8.2 | Strong inhibition |
Table 1: Comparison of COX-2 inhibitory activity and in vivo efficacy in a mouse model of arthritis. A lower IC50 indicates higher potency for COX-2 inhibition. The arthritis score reflects the severity of the disease.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice:
DBA1/J male mice were immunized with bovine type II collagen emulsified in complete Freund's adjuvant. After 21 days, mice received intraperitoneal injections of either celecoxib (10 µg/g), TFM-C (10 µg/g), or a vehicle control every other day. The clinical severity of arthritis was monitored and scored.
In Vitro COX-2 Inhibition Assay:
The half-maximal inhibitory concentration (IC50) for COX-2 was determined using a purified enzyme assay.
Mechanism of Action and Signaling Pathways
Celecoxib primarily exerts its anti-inflammatory effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the prostaglandin synthesis pathway.[1][2][3][4]
In contrast, TFM-C, with its significantly lower COX-2 inhibitory activity, demonstrates superior efficacy in the arthritis model through a COX-2-independent mechanism. It is believed to suppress the activation of innate immune cells, such as mast cells and macrophages, and reduce the production of inflammatory cytokines.[5][6]
II. Broader Comparisons: Trifluoromethylated Drugs in the Clinic
While a direct methyl-to-trifluoromethyl swap is not always available for comparison, the clinical success of many drugs containing trifluoromethylated building blocks against other established therapies highlights their enhanced efficacy.
Bicalutamide in Prostate Cancer
Bicalutamide, a nonsteroidal antiandrogen containing a trifluoromethyl group, has been extensively studied in the treatment of prostate cancer. Clinical trials have compared its efficacy against flutamide, another nonsteroidal antiandrogen.
Data Presentation: Clinical Trial Outcomes
| Endpoint | Bicalutamide + LHRH-A | Flutamide + LHRH-A | p-value |
| Median Time to Progression | 97 weeks | 77 weeks | 0.41 |
| Median Survival Time | 180 weeks | 148 weeks | 0.15 |
| Diarrhea (Adverse Event) | 12% | 26% | <0.001 |
Table 2: Efficacy and safety of bicalutamide versus flutamide in combination with an LHRH analog for metastatic prostate cancer.[7]
Experimental Protocols
Randomized Controlled Trial Design:
A double-blind, randomized, multicenter trial was conducted in patients with metastatic prostate cancer. Patients were assigned to receive either bicalutamide (50 mg once daily) or flutamide (250 mg three times daily), both in combination with a luteinizing hormone-releasing hormone (LHRH) analogue. The primary endpoints were time to progression and overall survival.
Mechanism of Action and Signaling Pathways
Bicalutamide acts as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone from activating the receptor, thereby inhibiting the growth of androgen-dependent prostate cancer cells.[2][8][9][10]
Fluoxetine in Major Depressive Disorder
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) characterized by a trifluoromethyl group on its phenoxy ring, is a widely prescribed antidepressant. Its efficacy has been compared to other SSRIs, such as sertraline.
Data Presentation: Clinical Trial Outcomes
| Endpoint | Fluoxetine | Sertraline |
| Mean HAM-D Score at Week 12 (High Severity) | 10.8 | 8.9 |
| CGI-I Responder Rate (High Severity) | 71% | 88% |
Table 3: Comparison of fluoxetine and sertraline in patients with severe major depressive disorder. HAM-D (Hamilton Depression Rating Scale) is a measure of depression severity. CGI-I (Clinical Global Impression-Improvement) reflects the clinician's assessment of the patient's improvement.[11]
Experimental Protocols
Combined Analysis of Double-Blind Comparator Studies:
Data was pooled from five double-blind studies comparing fluoxetine and sertraline for the treatment of major depression. Clinical outcomes were assessed using the Hamilton Depression Rating Scale (HAM-D) and the Clinical Global Impression-Improvement (CGI-I) scale.
Mechanism of Action and Signaling Pathways
Fluoxetine selectively inhibits the reuptake of serotonin (5-HT) into the presynaptic neuron by blocking the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[7][11][12][13][14]
III. Synthesis of Trifluoromethylated Drugs: A General Workflow
The synthesis of drugs containing a trifluoromethyl group typically involves the use of specialized trifluoromethylated building blocks. These precursors, which already contain the -CF3 moiety, are then incorporated into the final drug structure through a series of chemical reactions.
This streamlined approach allows for the efficient and targeted synthesis of complex trifluoromethylated pharmaceuticals.
Conclusion
The incorporation of trifluoromethylated building blocks is a powerful strategy in drug discovery and development. As demonstrated by the examples of a celecoxib analog, bicalutamide, and fluoxetine, the presence of a trifluoromethyl group can lead to drugs with enhanced efficacy, improved safety profiles, and novel mechanisms of action. The continued development of new trifluoromethylated building blocks and synthetic methodologies will undoubtedly pave the way for the next generation of innovative medicines.
References
- 1. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. US20080177109A1 - Novel Process for Preparation of Bicalutamide - Google Patents [patents.google.com]
- 4. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 5. [PDF] Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 6. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 7. droracle.ai [droracle.ai]
- 8. The androgen receptor pathway is by-passed in prostate cancer cells generated after prolonged treatment with bicalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. About fluoxetine - NHS [nhs.uk]
A Comparative Guide to Alternative Trifluoromethylating Reagents for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in the fields of medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile trifluoromethylating reagents is an area of intense research. This guide provides an objective comparison of key alternative reagents for electrophilic, nucleophilic, and radical trifluoromethylation, supported by experimental data and detailed protocols.
Electrophilic Trifluoromethylating Reagents
Electrophilic trifluoromethylation reagents are invaluable for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems. The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[1]
Performance Comparison of Electrophilic Reagents
The choice between these reagents often depends on the specific substrate, desired reaction conditions, and tolerance of functional groups.[2] Togni's reagents are hypervalent iodine compounds, valued for their high reactivity and ability to participate in both electrophilic and radical pathways.[2] Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are known for their thermal stability and efficacy in trifluoromethylating a wide range of nucleophiles.[2]
Table 1: Trifluoromethylation of β-Ketoesters
| Reagent | Substrate | Yield (%) | Reference |
| Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [3] |
| Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [3] |
| Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [4] |
| Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [3] |
Table 2: Trifluoromethylation of Indoles
| Reagent | Substrate | Position | Yield (%) | Reference |
| CF₃SO₂Na (Langlois Reagent) | Indole | C2 | 66 | [5] |
| CF₃SO₂Na (Langlois Reagent) | 3-Methyl-1H-indole | C2 | 55 | [6] |
| Umemoto Reagent II | 3-Methylindole | C2 | - | [7] |
Experimental Protocols
Protocol 1: Trifluoromethylation of 1-oxo-indan-2-carboxylic acid methyl ester with Umemoto's Reagent [8]
-
Materials: 1-oxo-indan-2-carboxylic acid methyl ester (0.05 mmol, 9.5 mg), potassium carbonate (0.3 mmol, 41.4 mg), O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide (0.005 mmol, 2.6 mg), 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent, 0.05 mmol, 17.5 mg), dry THF (1 mL).
-
Procedure:
-
To a stirred solution of 1-oxo-indan-2-carboxylic acid methyl ester and potassium carbonate in dry THF, add the phase-transfer catalyst.
-
Add 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate at room temperature.
-
Stir the mixture for 5 hours.
-
Dilute the mixture with water (10 mL) and extract with diethyl ether (2 x 8 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
-
Signaling Pathways and Workflows
Caption: Generalized pathway for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylating Reagents
Nucleophilic trifluoromethylation is a powerful method for introducing the CF₃ group into carbonyl compounds and their derivatives. The Ruppert-Prakash reagent (TMSCF₃) is the most widely used in this category.[1]
Performance Comparison of Nucleophilic Reagents
The Ruppert-Prakash reagent is highly effective for the trifluoromethylation of a wide range of aldehydes and ketones, typically requiring a fluoride source for activation.[2][9]
Table 3: Trifluoromethylation of Carbonyl Compounds with Ruppert-Prakash Reagent
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | K₂CO₃ | DMF | 2-4 | High | [2] |
| Benzaldehyde | TBAF | THF | - | High | [10] |
| Various Aldehydes & Ketones | TBAF | THF | - | Good to Excellent | [10] |
Experimental Protocols
Protocol 2: Trifluoromethylation of Acetophenone with Ruppert-Prakash Reagent [2]
-
Materials: Acetophenone (120 mg, 1.0 mmol), Potassium Carbonate (13.8 mg, 0.1 mmol), Ruppert-Prakash reagent (213 mg, 1.5 mmol), Anhydrous DMF, 1 M HCl, Ethyl acetate, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
To a solution of acetophenone in anhydrous DMF, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify by flash column chromatography to afford 2,2,2-trifluoro-1-phenylethan-1-ol.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for nucleophilic trifluoromethylation.
Radical Trifluoromethylating Reagents
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of C-H bonds in arenes and heteroarenes.[11] The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a prominent and cost-effective precursor for generating the trifluoromethyl radical.[3][12]
Performance Comparison of Radical Reagents
The Langlois reagent, often in the presence of an oxidant, provides a robust method for the direct C-H trifluoromethylation of a variety of aromatic and heteroaromatic compounds.[11][13]
Table 4: Trifluoromethylation of Arenes and Heteroarenes with Langlois Reagent
| Substrate | Oxidant | Yield (%) | Reference |
| N-Methylpyrrole | tBuOOH | 85 | [11] |
| Pyridine | tBuOOH | 78 | [11] |
| Anisole | tBuOOH | 70 | [11] |
| Nitrosoarenes | Copper catalyst | High | [13] |
Experimental Protocols
Protocol 3: Trifluoromethylation of Heteroarenes via Photoredox Catalysis [11]
-
Materials: Heteroarene (0.5 mmol), Photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, 1-2 mol%), dry K₂HPO₄ (3 equiv.), MeCN (0.125 M), Triflyl chloride (1-4 equiv.).
-
Procedure:
-
In an oven-dried vial, combine the photocatalyst, K₂HPO₄, and the heteroarene in MeCN.
-
Degas the mixture by alternating vacuum evacuation and argon backfill at -78 °C.
-
Add triflyl chloride and stir the solution at room temperature adjacent to a 26-W compact fluorescent light bulb for 24 hours.
-
Purify the reaction mixture by column chromatography to furnish the desired CF₃ product.
-
Signaling Pathways and Workflows
Caption: Mechanism of radical trifluoromethylation of arenes.
Conclusion
The selection of an appropriate trifluoromethylating reagent is crucial for the successful synthesis of CF₃-containing molecules. For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally provide higher yields compared to hypervalent iodine reagents like Togni's.[3] For the nucleophilic trifluoromethylation of carbonyls, the Ruppert-Prakash reagent remains a reliable and versatile choice. For direct C-H trifluoromethylation of (hetero)arenes, radical methods employing the cost-effective and stable Langlois reagent offer a robust and operationally simple alternative.[3] Researchers should consider the substrate class, desired reaction type, and reagent cost and stability when designing their synthetic strategies.
References
- 1. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Mechanisms of Ethyl 2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ethyl 2-(trifluoromethyl)benzoate in common organic reactions, contrasting its reactivity with alternative substrates. The presence of the trifluoromethyl group at the ortho position introduces significant electronic and steric effects that modulate its reaction mechanisms and rates compared to unsubstituted or differently substituted benzoates. This document summarizes available experimental data and provides detailed experimental protocols for key transformations.
Understanding the Reactivity of this compound
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. When placed at the ortho position of an ethyl benzoate molecule, it exerts a strong negative inductive effect (-I) on the aromatic ring and the ester functionality. This electronic influence, combined with its considerable steric bulk, dictates the substrate's reactivity in various chemical transformations.
Performance in Key Reactions: A Comparative Analysis
This section compares the anticipated performance of this compound with Ethyl Benzoate and other substituted analogues in fundamental organic reactions.
Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of esters to their corresponding carboxylic acids is a cornerstone reaction in organic synthesis. The rate of this reaction is highly sensitive to the electronic and steric environment of the ester group.
Mechanism of Base-Catalyzed Ester Hydrolysis:
The generally accepted mechanism for the base-catalyzed hydrolysis of esters is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the ethoxide leaving group and the formation of the carboxylate salt.
Expected Performance Comparison:
The strong electron-withdrawing nature of the ortho-trifluoromethyl group is expected to significantly increase the electrophilicity of the carbonyl carbon in this compound. This enhanced electrophilicity should facilitate the nucleophilic attack by the hydroxide ion, leading to a faster rate of hydrolysis compared to the unsubstituted Ethyl Benzoate.
However, the steric hindrance imposed by the bulky -CF₃ group at the ortho position could potentially counteract this electronic acceleration by impeding the approach of the nucleophile to the reaction center. The net effect on the reaction rate will be a balance of these opposing electronic and steric factors.
A study on the hydrolysis of ortho-substituted benzoates suggests that both electronic and steric effects play a crucial role.[1][2] For instance, the introduction of an ortho-bromo substituent, which is also electron-withdrawing and sterically demanding, results in a slightly slower hydrolysis rate compared to the para-substituted analogue, but a comparable rate to the unsubstituted ethyl benzoate, indicating a complex interplay of these effects.[2]
Table 1: Comparison of Half-lives for the Base-Catalyzed Hydrolysis of Substituted Ethyl Benzoates
| Compound | Substituent at Ortho Position | Half-life (t₁/₂) |
| Ethyl Benzoate | -H | 15 min[2] |
| Ethyl 2-bromobenzoate | -Br | 15 min[2] |
| This compound | -CF₃ | Data not available (Expected to be faster than Ethyl Benzoate due to strong electron-withdrawing effect, but potentially hindered by sterics) |
Nucleophilic Trifluoromethylation of Esters
A significant reaction involving trifluoromethylated compounds is the synthesis of trifluoromethyl ketones from esters. This transformation highlights the reactivity of the ester itself when subjected to a potent nucleophile.
Mechanism of Nucleophilic Trifluoromethylation:
The reaction of esters with a trifluoromethyl anion (CF₃⁻), often generated from Ruppert-Prakash type reagents or fluoroform, proceeds via nucleophilic acyl substitution. The CF₃⁻ anion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then expels the alkoxide leaving group to yield the trifluoromethyl ketone.
Performance Comparison:
In a study on the synthesis of trifluoromethyl ketones from various methyl esters, the yields were found to be influenced by the electronic nature of the substituents on the benzoate ring. While direct comparative kinetic data is unavailable, the yields obtained under specific reaction conditions can provide an indirect measure of reactivity.
Table 2: Yields of Trifluoromethyl Ketones from Substituted Methyl Benzoates
| Methyl Ester Substrate | Substituent | Yield (%) |
| Methyl 4-chlorobenzoate | 4-Cl | 63 |
| Methyl 4-bromobenzoate | 4-Br | 58 |
| Methyl 4-iodobenzoate | 4-I | 56 |
| Methyl 4-(tert-butyl)benzoate | 4-tBu | 92 |
| Methyl 4-methoxybenzoate | 4-OMe | 45 |
| Methyl 2-iodobenzoate | 2-I | 82 |
| Methyl 2-bromobenzoate | 2-Br | 75 |
| Methyl 2-chlorobenzoate | 2-Cl | 66 |
Data extracted from a study on the trifluoromethylation of methyl esters using HCF₃/KHMDS in triglyme.
The data suggests that both electron-donating and electron-withdrawing groups are tolerated, with ortho-halogenated substrates providing good yields. This indicates that this compound would likely be a viable substrate for this transformation.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis of Ethyl Benzoate (for comparative studies)
This protocol describes a standard procedure for the saponification of ethyl benzoate, which can be adapted for this compound to obtain comparative kinetic data.
Materials:
-
Ethyl benzoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
pH indicator paper
Procedure:
-
To a 100 mL round-bottom flask, add 5.0 g of ethyl benzoate and 50 mL of a 2 M solution of sodium hydroxide in a 1:1 ethanol/water mixture.
-
Add a few boiling chips and fit the flask with a reflux condenser.
-
Heat the mixture to reflux using a heating mantle and maintain a gentle boil with continuous stirring for 45-60 minutes, or until the oily layer of the ester disappears.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully transfer the solution to a 250 mL beaker.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of benzoic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the purified benzoic acid and determine the yield.
Kinetic Analysis:
To obtain kinetic data, aliquots of the reaction mixture can be withdrawn at regular intervals during the reflux. The reaction can be quenched by cooling, and the remaining NaOH can be titrated with a standardized acid solution. The rate constant can then be calculated using the integrated rate law for a second-order reaction.
Visualizing Reaction Mechanisms and Workflows
Base-Catalyzed Hydrolysis of this compound
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Workflow for Kinetic Analysis of Hydrolysis
Caption: Experimental workflow for determining the rate of hydrolysis.
Conclusion
The ortho-trifluoromethyl substituent in this compound significantly influences its chemical reactivity. The strong electron-withdrawing nature of the -CF₃ group is expected to accelerate nucleophilic attack at the carbonyl carbon, as in the case of base-catalyzed hydrolysis. However, this electronic activation may be tempered by steric hindrance.
Direct comparative kinetic data for this compound remains scarce in the literature, highlighting an area for further investigation. The provided experimental protocols offer a framework for researchers to conduct such comparative studies. Understanding the interplay of electronic and steric effects in this and related molecules is crucial for predicting reaction outcomes and designing novel synthetic pathways in drug development and materials science.
References
A Comparative Analysis of the Reactivity of Ethyl 2-(Trifluoromethyl)benzoate and Other Ethyl Benzoates
This guide provides a detailed comparison of the reactivity of Ethyl 2-(trifluoromethyl)benzoate with other substituted ethyl benzoates, focusing on the kinetics of alkaline hydrolysis (saponification). This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical experimental guidance.
Theoretical Framework: Understanding Substituent Effects on Reactivity
The reactivity of a substituted ethyl benzoate in reactions such as alkaline hydrolysis is significantly influenced by the nature and position of the substituent on the benzene ring. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the rate-determining step is the attack of a hydroxide ion on the electrophilic carbonyl carbon.
Electron-withdrawing groups (EWGs) on the benzene ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and the overall reaction. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.
For meta- and para-substituted benzoates, the Hammett equation provides a quantitative relationship between the reaction rate and the electronic properties of the substituent:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted benzoate.
-
k₀ is the rate constant for the unsubstituted ethyl benzoate.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For ortho-substituted benzoates, the situation is more complex due to the proximity of the substituent to the reaction center. In addition to electronic effects (inductive and resonance), steric effects play a crucial role. The Taft equation is often used to separate these effects:
log(k/k₀) = σρ + δEs
where:
-
σ* is the polar (electronic) substituent constant.
-
ρ* is the polar reaction constant.
-
Es is the steric substituent constant.
-
δ is the steric reaction constant.
The trifluoromethyl (-CF₃) group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a high positive σ value). This electronic effect is expected to significantly increase the rate of hydrolysis. However, the -CF₃ group is also sterically bulky (a large negative Es value), which can hinder the approach of the nucleophile to the carbonyl carbon, thus decreasing the reaction rate. The overall reactivity of this compound is therefore determined by the interplay of these opposing electronic and steric effects.
Data Presentation: Comparison of Reaction Rates
| Substituent (X) in Ethyl X-benzoate | Position | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |
| H | - | 0.00 | 1.00 |
| p-CH₃ | para | -0.17 | 0.47 |
| m-CH₃ | meta | -0.07 | 0.76 |
| p-Cl | para | +0.23 | 3.68 |
| m-Cl | meta | +0.37 | 6.95 |
| p-NO₂ | para | +0.78 | 53.3 |
| m-NO₂ | meta | +0.71 | 37.3 |
| o-CF₃ | ortho | - | Predicted to be slower than p-CF₃ and m-CF₃ due to steric hindrance |
| m-CF₃ | meta | +0.43 | ~10 (Estimated) |
| p-CF₃ | para | +0.54 | ~20 (Estimated) |
Note: The relative rate constants for the trifluoromethyl-substituted benzoates are estimated based on their Hammett constants and the reaction constant (ρ ≈ 2.5) for this reaction. The ortho-substituted compound's reactivity is difficult to predict precisely without experimental data due to the competing steric and electronic effects.
Mandatory Visualization
The following diagrams illustrate the reaction mechanism and the logical workflow for comparing the reactivity of the ethyl benzoates.
Caption: Reaction mechanism for the alkaline hydrolysis of ethyl benzoate.
Caption: Experimental workflow for comparing the reactivity of ethyl benzoates.
Experimental Protocols
To obtain precise comparative data, the following experimental protocol for determining the rate constant of saponification is recommended.
Objective: To determine the second-order rate constant for the alkaline hydrolysis of various substituted ethyl benzoates.
Materials:
-
Substituted ethyl benzoate of interest (e.g., this compound, Ethyl benzoate, Ethyl 4-nitrobenzoate)
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks, pipettes, burettes, and stopwatches
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a solution of the ethyl benzoate in ethanol (e.g., 0.1 M).
-
Prepare a solution of sodium hydroxide in a water-ethanol mixture with the same solvent composition as the ester solution.
-
Allow both solutions to equilibrate to the desired reaction temperature in the constant temperature water bath.
-
-
Initiation of the Reaction:
-
Rapidly mix equal volumes of the ester solution and the sodium hydroxide solution in a conical flask.
-
Start the stopwatch immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized hydrochloric acid solution. This will neutralize the unreacted sodium hydroxide.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess hydrochloric acid with the standardized sodium hydroxide solution until a faint pink color persists.
-
-
Data Analysis:
-
Calculate the concentration of unreacted sodium hydroxide at each time point.
-
For a second-order reaction with equal initial concentrations of ester and hydroxide, a plot of 1/[OH⁻] versus time will yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
By performing this experiment for this compound and other ethyl benzoates under identical conditions (temperature, solvent composition, and initial concentrations), a direct and accurate comparison of their reactivities can be achieved. This experimental data will provide valuable insights for researchers and professionals in the field of drug development and chemical synthesis.
Safety Operating Guide
Proper Disposal of Ethyl 2-(trifluoromethyl)benzoate: A Guide for Laboratory Professionals
The proper disposal of Ethyl 2-(trifluoromethyl)benzoate is a critical aspect of laboratory safety and environmental responsibility. This compound, a combustible liquid toxic to aquatic life, requires careful handling and adherence to established protocols to mitigate risks to personnel and the environment.[1] This guide provides essential safety information and a step-by-step operational plan for its disposal, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. The compound is a combustible liquid and is classified as toxic to aquatic life.[1] It can cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, away from heat, sparks, or open flames.[1][2][4][6]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses with side shields.[2][7]
-
Hand Protection: Chemically resistant gloves. Contaminated gloves must be disposed of as hazardous waste.[7]
-
Skin and Body Protection: A laboratory coat and other protective clothing to prevent skin contact are necessary.[6][7]
-
Respiratory Protection: If vapors or aerosols are generated, a NIOSH/MSHA approved respirator is required.[1][2][7]
Quantitative Data and Hazard Profile
While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key hazard and physical property data from safety data sheets (SDSs).
| Parameter | Value | Source |
| GHS Hazard Statements | H227: Combustible liquidH401: Toxic to aquatic life | [1] |
| Signal Word | Warning | [1][2] |
| Physical State | Liquid | [8] |
| Boiling Point | 212 °C / 414 °F | [1] |
| Density | 1.045 g/cm³ at 25 °C / 77 °F | [1] |
| Partition Coefficient (log Pow) | 2.59 (Bioaccumulation is not expected) | [1] |
Note: Specific concentration limits for various disposal methods are not provided in standard SDSs and are subject to local regulations. Always consult your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. It must be collected, securely stored, and transferred to an approved waste disposal facility.[1][2][4][9] Evaporation is not an acceptable method of disposal.[10]
Methodology for Waste Collection and Disposal:
-
Waste Segregation:
-
Containerization:
-
Whenever possible, use the original container for waste collection.[1] If not feasible, use a sturdy, chemically compatible, and sealable container.
-
Ensure the waste container is kept tightly closed except when adding waste.[2][6][10]
-
For liquid waste, always use secondary containment to prevent spills.[10]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste transfer and manifest documentation.
-
Accidental Spill Response
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1][12] Wearing appropriate PPE, take the following steps:
-
Containment: Cover drains to prevent the material from entering waterways.[1]
-
Absorption: Absorb the spill using an inert, non-combustible material such as Chemizorb®, sand, or vermiculite.[1][3]
-
Collection: Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your EHS department in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
